molecular formula C3H4Cl2NOP B043553 beta-Cyanoethyl phosphorodichloridite CAS No. 76101-30-9

beta-Cyanoethyl phosphorodichloridite

Cat. No.: B043553
CAS No.: 76101-30-9
M. Wt: 171.95 g/mol
InChI Key: ZSJQVOIPLQDHCE-UHFFFAOYSA-N
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Description

beta-Cyanoethyl phosphorodichloridite is a critical phosphitylating reagent extensively used in the automated solid-phase synthesis of oligonucleotides. Its primary research value lies in its role as a key precursor for the generation of nucleoside phosphoramidites, the building blocks essential for constructing DNA and RNA sequences. The mechanism of action involves the highly reactive P(III) center of the dichloridite, which undergoes a chlorophosphite-amine exchange reaction with a protected nucleoside, yielding the corresponding beta-cyanoethyl nucleoside phosphoramidite. A significant advantage of this reagent is the incorporation of the beta-cyanoethyl (CNEt) protecting group on the phosphate moiety. This group is stable under the acidic conditions used for detritylation but is rapidly removed under mild basic conditions (e.g., aqueous ammonia) during the final deprotection step of the synthesized oligonucleotide chain. This orthogonality is crucial for high-yielding synthesis. Consequently, this compound is indispensable in molecular biology, genetics, and drug discovery for applications including gene synthesis, PCR primer production, antisense oligonucleotide development, and the creation of probes for diagnostic assays. Its use ensures efficient and reliable oligonucleotide assembly, making it a cornerstone reagent for any research program in synthetic nucleic acid chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-dichlorophosphanyloxypropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4Cl2NOP/c4-8(5)7-3-1-2-6/h1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSJQVOIPLQDHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COP(Cl)Cl)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4Cl2NOP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80226983
Record name beta-Cyanoethyl phosphorodichloridite
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Molecular Weight

171.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76101-30-9
Record name Phosphorodichloridous acid, 2-cyanoethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76101-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Cyanoethyl phosphorodichloridite
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076101309
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name beta-Cyanoethyl phosphorodichloridite
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Foundational & Exploratory

An In-depth Technical Guide to Beta-Cyanoethyl Phosphorodichloridite: Properties, Reactions, and Applications in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-cyanoethyl phosphorodichloridite ((2-cyanoethoxy)dichlorophosphine) is a key reagent in synthetic organic chemistry, most notably in the field of nucleic acid synthesis. Its bifunctional nature, possessing two reactive chlorine atoms and a protected hydroxyl group in the form of a cyanoethyl ether, makes it a versatile building block for the introduction of phosphite ester linkages. This technical guide provides a comprehensive overview of the chemical properties, reactivity, and applications of this compound, with a focus on its role in the synthesis of phosphoramidites for automated DNA and RNA synthesis.

Chemical and Physical Properties

This compound is a liquid at room temperature and is characterized by the following properties:

PropertyValue
Molecular Formula C₃H₄Cl₂NOP
Molecular Weight 171.95 g/mol
CAS Number 76101-30-9
Appearance Liquid
Boiling Point 68-72 °C at 0.2 mmHg
Density 1.3919 g/cm³
Storage Conditions Store at -0°C under desiccated conditions.

Spectroscopic Data

  • 31P NMR: As a phosphorodichloridite, a single peak is expected in the 31P NMR spectrum. For comparison, phosphorus trichloride (PCl₃) exhibits a chemical shift of around +219 ppm. The substitution of one chlorine with the 2-cyanoethoxy group is expected to shift this peak upfield.

  • 1H NMR: The proton NMR spectrum would show two triplets corresponding to the two methylene groups of the cyanoethyl moiety (-O-CH₂-CH₂-CN).

  • 13C NMR: The carbon NMR spectrum would display signals for the two methylene carbons and the nitrile carbon.

Reactivity and Chemical Properties

The reactivity of this compound is dominated by the two phosphorus-chlorine bonds. These bonds are highly susceptible to nucleophilic attack by alcohols and amines, making the molecule an excellent phosphitylating agent.

Reaction with Alcohols:

This compound reacts readily with alcohols in the presence of a weak base (e.g., N,N-diisopropylethylamine) to form phosphite esters. The reaction proceeds in a stepwise manner, allowing for the sequential introduction of two different alcohol moieties.

Reaction with Amines:

Similarly, it reacts with primary or secondary amines to form phosphoramidites. This reaction is fundamental to the synthesis of the phosphoramidite building blocks used in oligonucleotide synthesis.

Hydrolysis:

The compound is sensitive to moisture and will hydrolyze to produce phosphonic acid derivatives and hydrogen chloride. Therefore, all reactions must be carried out under anhydrous conditions.

Experimental Protocols

Synthesis of this compound

Materials:

  • Phosphorus trichloride (PCl₃)

  • 2-Cyanoethanol (HOCH₂CH₂CN)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • To a solution of phosphorus trichloride (1.0 eq) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen), add 2-cyanoethanol (1.0 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by 31P NMR.

  • The crude product can be purified by vacuum distillation to yield pure this compound.[1]

General Procedure for the Synthesis of Deoxynucleoside Phosphoramidites

Materials:

  • 5'-O-Dimethoxytrityl (DMT)-protected deoxynucleoside

  • This compound

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous acetonitrile

Procedure:

  • Dissolve the 5'-O-DMT-protected deoxynucleoside (1.0 eq) in anhydrous acetonitrile under an inert atmosphere.

  • Add N,N-diisopropylethylamine (2.5 eq) to the solution.

  • Cool the mixture to 0 °C and add this compound (1.1 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • The resulting deoxynucleoside phosphoramidite can be purified by silica gel chromatography.

Application in Oligonucleotide Synthesis

This compound is a precursor to the synthesis of beta-cyanoethyl phosphoramidites, which are the cornerstone of modern solid-phase oligonucleotide synthesis. The cyanoethyl group serves as a protecting group for the phosphate backbone during the synthesis and can be easily removed under mild basic conditions.

The Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of DNA and RNA on a solid support involves a four-step cycle for each nucleotide addition:

  • Detritylation: Removal of the acid-labile 5'-O-DMT protecting group from the growing oligonucleotide chain.

  • Coupling: Reaction of the free 5'-hydroxyl group with an activated phosphoramidite monomer.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Conversion of the unstable phosphite triester linkage to a stable phosphate triester.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle cluster_reagents Key Reagents Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Acetylation) Coupling->Capping Phosphite Triester Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Oxidation->Detritylation Next Cycle SolidSupport Solid Support (CPG) SolidSupport->Detritylation Phosphoramidite β-Cyanoethyl Phosphoramidite Phosphoramidite->Coupling

Caption: Workflow of the solid-phase oligonucleotide synthesis cycle.

Logical Relationship of Reagent Synthesis

The synthesis of the final phosphoramidite reagents for oligonucleotide synthesis follows a logical progression starting from basic precursors.

Reagent_Synthesis_Pathway PCl3 Phosphorus Trichloride BCP β-Cyanoethyl Phosphorodichloridite PCl3->BCP Cyanoethanol 2-Cyanoethanol Cyanoethanol->BCP Phosphoramidite Nucleoside β-Cyanoethyl Phosphoramidite BCP->Phosphoramidite Nucleoside Protected Nucleoside Nucleoside->Phosphoramidite

Caption: Synthesis pathway from starting materials to phosphoramidite.

Safety and Handling

This compound is a reactive and moisture-sensitive compound and should be handled with appropriate safety precautions.

  • Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

  • Storage: Store in a tightly sealed container under an inert atmosphere (argon or nitrogen) at -0°C in a desiccated environment.

  • Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.

Conclusion

This compound is an indispensable reagent for the chemical synthesis of oligonucleotides. Its unique chemical properties allow for the efficient and controlled formation of phosphite ester linkages, which are the backbone of DNA and RNA. A thorough understanding of its reactivity, handling, and application in the synthesis of phosphoramidites is crucial for researchers and scientists in the fields of molecular biology, drug discovery, and diagnostics.

References

An In-depth Technical Guide to the Synthesis and Purification of beta-Cyanoethyl Phosphorodichloridite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis and purification of beta-cyanoethyl phosphorodichloridite, a critical reagent in the field of oligonucleotide synthesis. The document details established experimental protocols, quantitative data, and the underlying chemical principles for its preparation and purification.

Introduction

This compound, also known as (2-cyanoethoxy)dichlorophosphine, is a key phosphorylating agent used extensively in the synthesis of phosphoramidites, which are the building blocks for automated solid-phase DNA and RNA synthesis.[1] Its cyanoethyl protecting group offers the advantage of being stable under acidic conditions used during the oligonucleotide synthesis cycle and readily removable by mild base treatment (β-elimination) during the final deprotection step. The quality and purity of this reagent are paramount to achieving high coupling efficiencies and ensuring the integrity of the final oligonucleotide product.

Synthesis of this compound

The primary synthetic routes to this compound involve the reaction of phosphorus trichloride (PCl₃) with a protected form of 3-hydroxypropionitrile. Two common starting materials are 3-hydroxypropionitrile (also known as 2-cyanoethanol) and its silylated derivative, 3-(trimethylsilyloxy)propionitrile (TMSOP).

Reaction Scheme

The overall reaction involves the substitution of one chloride atom on phosphorus trichloride with the 2-cyanoethoxy group.

Method A: From 3-(trimethylsilyloxy)propionitrile

(CH₃)₃SiOCH₂CH₂CN + PCl₃ → NCCH₂CH₂OPCl₂ + (CH₃)₃SiCl

Method B: From 3-hydroxypropionitrile (2-cyanoethanol)

HOCH₂CH₂CN + PCl₃ → NCCH₂CH₂OPCl₂ + HCl

Quantitative Data for Synthesis

The following table summarizes the key quantitative parameters for the synthesis of this compound.

ParameterMethod A: From TMSOPMethod B: From 2-Cyanoethanol
Starting Materials 3-(trimethylsilyloxy)propionitrile, Phosphorus trichloride3-hydroxypropionitrile, Phosphorus trichloride
Molar Ratio (PCl₃:Substrate) ~3:1Not explicitly stated, but PCl₃ is in excess
Solvent Acetonitrile or neat (no solvent)Not explicitly stated
Reaction Temperature 0 °C to room temperature5 °C
Typical Yield 67%"Good yield"
Purity (after purification) >98%>98%

Experimental Protocols

Synthesis via 3-(trimethylsilyloxy)propionitrile (Method A)

This protocol is adapted from a procedure described in Nucleic Acids Research.

Materials:

  • 3-(trimethylsilyloxy)propionitrile (0.585 mol, 84.3 g)

  • Phosphorus trichloride (1.76 mol, 241 g)

Procedure:

  • To a flask equipped with a dropping funnel and under an inert atmosphere (e.g., argon or nitrogen), add 3-(trimethylsilyloxy)propionitrile.

  • Cool the flask to 0 °C using an ice bath.

  • Add phosphorus trichloride dropwise to the stirred silyl ether over a period of 1 hour, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to stir for an additional 1 hour at room temperature.

  • Remove the excess phosphorus trichloride and the trimethylsilyl chloride byproduct in vacuo.

  • The crude residue is then purified by vacuum distillation.

Synthesis via 2-Cyanoethanol (Method B)

This method is a widely cited general procedure.

Materials:

  • 2-Cyanoethanol

  • Phosphorus trichloride

Procedure:

  • In a suitable reaction vessel under an inert atmosphere, dissolve 2-cyanoethanol in a dry, non-protic solvent such as acetonitrile.

  • Cool the solution to 5 °C.

  • Slowly add an excess of phosphorus trichloride to the cooled solution with vigorous stirring.

  • Upon completion of the reaction, remove the solvent and excess PCl₃ by distillation.

  • Purify the crude product by careful vacuum distillation.[2]

Purification

Purification of the crude this compound is critical to remove unreacted starting materials and byproducts. The standard and most effective method is fractional vacuum distillation.[2]

Purification Protocol
  • Assemble a fractional distillation apparatus suitable for vacuum operation. Ensure all glassware is thoroughly dried to prevent hydrolysis of the product.

  • Transfer the crude product to the distillation flask.

  • Slowly and carefully reduce the pressure to the desired vacuum level.

  • Gradually heat the distillation flask using a heating mantle.

  • Collect the fraction that distills at the appropriate boiling point and pressure.

Quantitative Data for Purification
ParameterValue
Boiling Point 105-108 °C @ 32 mmHg
68-72 °C @ 0.2 mmHg
Achievable Purity >98%

Characterization

The purity and identity of the final product can be confirmed using several analytical techniques, with ³¹P NMR spectroscopy being the most informative.

PropertyValue
Appearance Colorless to yellow fuming liquid
Molecular Formula C₃H₄Cl₂NOP
Molecular Weight 171.95 g/mol
CAS Number 76101-30-9
³¹P NMR Chemical Shift ~178.7 ppm (relative to 85% H₃PO₄)

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Reactants Reactants: - PCl₃ - 3-(trimethylsilyloxy)propionitrile Reaction Reaction (0°C to RT, 1 hr) Reactants->Reaction Crude Crude Product Reaction->Crude Distillation Removal of Excess Reagent (in vacuo) Crude->Distillation VacuumDistillation Fractional Vacuum Distillation (e.g., 105-108°C @ 32 mmHg) Distillation->VacuumDistillation FinalProduct Pure β-Cyanoethyl Phosphorodichloridite (>98%) VacuumDistillation->FinalProduct

Caption: Workflow for the synthesis and purification of this compound.

Reaction Mechanism

Reaction_Mechanism PCl3 PCl₃ Product NCCH₂CH₂OPCl₂ PCl3->Product + ROH NCCH₂CH₂OH ROH->PCl3 HCl HCl Product->HCl +

Caption: Reaction of 2-cyanoethanol with phosphorus trichloride.

References

The Dawn of Automated DNA Synthesis: A Technical Guide to Early β-Cyanoethyl Phosphoramidite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the foundational research on β-cyanoethyl phosphorodichloridite and its derivatives, which revolutionized oligonucleotide synthesis and paved the way for modern molecular biology and the development of nucleic acid-based therapeutics. We delve into the core chemical principles, provide detailed experimental protocols from seminal papers, and present key quantitative data that underscored the success of this methodology.

Introduction: A Paradigm Shift in Oligonucleotide Synthesis

In the late 1970s and early 1980s, the burgeoning field of molecular biology demanded a rapid, efficient, and reliable method for synthesizing DNA fragments. The prevailing phosphodiester and phosphotriester methods were laborious, slow, and often resulted in low yields and branched products. The introduction of phosphite triester chemistry, utilizing trivalent phosphorus (P(III)) intermediates, by researchers like Robert Letsinger, was a significant step forward.[1] This approach was further refined by Marvin Caruthers and his team, who developed stable and highly reactive β-cyanoethyl phosphoramidite monomers.[1][2][3][4]

The β-cyanoethyl protecting group for the phosphate was a critical innovation. Its key advantage was its facile removal under mild basic conditions via a β-elimination reaction, which was compatible with the other protecting groups on the nucleobases and the sugar moiety.[4][5] This, combined with the stability of the phosphoramidite monomers, enabled the development of the first automated DNA synthesizers and made custom oligonucleotides readily accessible to the scientific community.[1]

Synthesis of β-Cyanoethyl Phosphoramidite Monomers

The successful implementation of the phosphoramidite strategy relied on the efficient synthesis of the key building blocks: the protected deoxynucleoside phosphoramidites. The early research focused on preparing these monomers from β-cyanoethyl phosphorodichloridite or its derivatives.

Preparation of Phosphitylating Agents

A common precursor for the synthesis of nucleoside phosphoramidites was a phosphitylating agent derived from β-cyanoethanol. One such key intermediate is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. While detailed early protocols for the synthesis of β-cyanoethyl phosphorodichloridite itself are less commonly reported in the context of oligonucleotide synthesis literature, which quickly moved to the more stable amidite reagents, the general principle involves the reaction of phosphorus trichloride with 2-cyanoethanol. A more widely used and stable phosphitylating agent is 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.

Synthesis of Protected Deoxynucleoside Phosphoramidites

The general procedure for the synthesis of 5'-O-DMT-deoxynucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidites involves the reaction of a 5'-O-dimethoxytrityl (DMT) protected deoxynucleoside with a phosphitylating agent in the presence of a mild base.

Experimental Protocol: Synthesis of 5'-O-DMT-Thymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (Adapted from early methodologies)

  • Phosphitylating Agent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve distilled N,N-diisopropylamine (2 equivalents) in anhydrous diethyl ether at -78°C. To this solution, add phosphorus trichloride (1 equivalent) dropwise. After the addition is complete, allow the reaction to warm to room temperature and stir for 2 hours. The resulting diisopropylaminodichlorophosphine can be purified by distillation under reduced pressure. Subsequently, react the purified product with 2-cyanoethanol (2 equivalents) in the presence of diisopropylethylamine in anhydrous dichloromethane to yield bis(2-cyanoethyl)-N,N-diisopropyl phosphoramidite.[6]

  • Phosphitylation of the Nucleoside: In a separate flame-dried flask under a nitrogen atmosphere, dissolve 5'-O-DMT-thymidine (1 equivalent) in anhydrous dichloromethane. Add N,N-diisopropylethylamine (4 equivalents). Cool the solution in an ice bath.

  • Reaction: To the cooled nucleoside solution, add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise with stirring.

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is typically washed with a saturated aqueous sodium bicarbonate solution and then with a saturated sodium chloride solution. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by precipitation from a suitable solvent system, such as dichloromethane/hexane, to yield the desired phosphoramidite as a stable white foam.

The Solid-Phase Oligonucleotide Synthesis Cycle

The power of the β-cyanoethyl phosphoramidite chemistry was fully realized with its implementation on solid supports, typically controlled pore glass (CPG). This allowed for the automation of the synthesis cycle, which consists of four main steps: detritylation, coupling, capping, and oxidation.

Experimental Workflow: Automated Solid-Phase Synthesis Cycle

Oligo_Synthesis_Cycle Start Start: 5'-DMT-Nucleoside-CPG Detritylation Step 1: Detritylation (Trichloroacetic Acid in DCM) Start->Detritylation Free5OH 5'-OH-Nucleoside-CPG Detritylation->Free5OH Coupling Step 2: Coupling (Phosphoramidite + Tetrazole in Acetonitrile) Free5OH->Coupling PhosphiteTriester Phosphite Triester Linkage Coupling->PhosphiteTriester Capping Step 3: Capping (Acetic Anhydride/N-Methylimidazole) PhosphiteTriester->Capping Unreacted 5'-OH Oxidation Step 4: Oxidation (Iodine, Water, Pyridine) PhosphiteTriester->Oxidation Coupled Product CappedFailure Capped Failure Sequences Capping->CappedFailure PhosphateTriester Phosphate Triester Linkage (Next cycle ready) Oxidation->PhosphateTriester PhosphateTriester->Detritylation Repeat Cycle

Caption: The four-step cycle of automated solid-phase oligonucleotide synthesis.
Step 1: Detritylation

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction.

Experimental Protocol: Detritylation

  • Reagent: A solution of 2-3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM).

  • Procedure: The detritylating agent is passed through the synthesis column containing the CPG support. The reaction is rapid, typically completed within 1-2 minutes. The column is then washed extensively with an anhydrous solvent like acetonitrile to remove the acid and the liberated dimethoxytrityl cation, which has a characteristic orange color and can be used to quantify the coupling efficiency of the previous cycle.

Step 2: Coupling

In the coupling step, the next protected nucleoside phosphoramidite is added to the growing oligonucleotide chain. This reaction is catalyzed by a weak acid, with 1H-tetrazole being the most common activator in early studies.

Experimental Protocol: Coupling

  • Reagents:

    • A solution of the appropriate 5'-O-DMT-deoxynucleoside-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite (e.g., 0.1 M in anhydrous acetonitrile).

    • A solution of 1H-tetrazole (e.g., 0.45 M in anhydrous acetonitrile).

  • Procedure: The phosphoramidite solution and the activator solution are delivered simultaneously to the synthesis column. The tetrazole protonates the nitrogen of the diisopropylamino group, making it a good leaving group. The free 5'-hydroxyl of the support-bound nucleoside then attacks the phosphorus center, forming a phosphite triester linkage. This reaction is very fast, with coupling times typically ranging from 1 to 5 minutes.

Step 3: Capping

As the coupling reaction is not always 100% efficient, a small percentage of the 5'-hydroxyl groups on the support-bound chains remain unreacted. To prevent these "failure sequences" from elongating in subsequent cycles, they are permanently blocked in the capping step.

Experimental Protocol: Capping

  • Reagents:

    • Capping A: Acetic anhydride in tetrahydrofuran (THF).

    • Capping B: N-methylimidazole in THF.

  • Procedure: The two capping solutions are delivered to the synthesis column. They react to form a highly reactive acetylating agent that rapidly acetylates any unreacted 5'-hydroxyl groups. This step typically takes 1-2 minutes.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable under the acidic conditions of the subsequent detritylation step. Therefore, it is oxidized to the more stable pentavalent phosphate triester.

Experimental Protocol: Oxidation

  • Reagent: A solution of iodine in a mixture of THF, water, and pyridine or lutidine.

  • Procedure: The oxidizing solution is introduced into the synthesis column. The iodine, in the presence of water, rapidly oxidizes the P(III) to a P(V) species. This step is typically complete within 30 seconds to 1 minute. After oxidation, the column is washed with acetonitrile, and the cycle can be repeated for the addition of the next nucleotide.

Deprotection and Purification

Once the desired oligonucleotide sequence has been assembled, the final product must be cleaved from the solid support and all protecting groups removed.

Cleavage and Deprotection

A key advantage of the β-cyanoethyl phosphoramidite approach is the streamlined deprotection process.

Experimental Protocol: Cleavage and Deprotection

  • Cleavage from Support and β-Cyanoethyl Removal: The CPG support is treated with concentrated aqueous ammonium hydroxide at room temperature for 1-2 hours. This cleaves the succinyl linker, releasing the oligonucleotide from the support, and also removes the β-cyanoethyl groups from the phosphate backbone via β-elimination.[7][8]

  • Base Deprotection: The ammonia solution containing the oligonucleotide is then heated at 55°C for 5-8 hours to remove the protecting groups (benzoyl for A and C, isobutyryl for G) from the nucleobases.

Mechanism of β-Cyanoethyl Group Removal

Deprotection_Mechanism cluster_main Deprotection of Phosphate with Ammonium Hydroxide P_triester Oligonucleotide-P(O)(O-)-O-CH2-CH2-CN Intermediate [Transition State] P_triester->Intermediate β-elimination NH3 NH3 NH3->Intermediate NH4 NH4+ P_diester Oligonucleotide-P(O)(O-)2 Intermediate->P_diester Acrylonitrile CH2=CH-CN (Acrylonitrile) Intermediate->Acrylonitrile H2O H2O

Caption: The β-elimination mechanism for the removal of the cyanoethyl protecting group.
Purification

Early purification methods for synthetic oligonucleotides included gel electrophoresis and high-performance liquid chromatography (HPLC). The choice of method depended on the length of the oligonucleotide and the required purity. For many applications, desalting to remove small molecule impurities was sufficient.

Quantitative Data from Early Research

The success of the β-cyanoethyl phosphoramidite method was underpinned by its high efficiency and the purity of the resulting products.

ParameterTypical ValueReference
Phosphoramidite Monomer Synthesis
Regioisomeric Purity> 99.95%[5][9]
Solid-Phase Synthesis
Average Stepwise Coupling Yield> 99%[5][9]
Final Oligonucleotide
Purity (after purification)High, suitable for biological applications[5][9]

Conclusion

The development of β-cyanoethyl phosphorodichloridite and its subsequent evolution into stable phosphoramidite reagents marked a pivotal moment in the history of biotechnology. This chemistry provided a robust and automatable method for oligonucleotide synthesis, making these essential tools readily available for research in molecular biology, diagnostics, and the nascent field of nucleic acid therapeutics. The principles established in this early research continue to form the foundation of modern oligonucleotide synthesis.

References

An In-depth Technical Guide to Beta-Cyanoethyl Phosphorodichloridite: Synthesis, Properties, and Application in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Beta-Cyanoethyl phosphorodichloridite, also known as (2-cyanoethoxy)dichlorophosphine, is a pivotal reagent in the field of nucleic acid chemistry. Its primary application lies in the phosphoramidite method of solid-phase oligonucleotide synthesis, the gold standard for the automated chemical synthesis of DNA and RNA. The strategic use of the 2-cyanoethyl protecting group for the phosphate backbone allows for efficient and high-yield synthesis of oligonucleotides, which are fundamental tools in molecular biology, diagnostics, and the development of nucleic acid-based therapeutics. This guide provides a comprehensive overview of the synthesis, physicochemical properties, and detailed experimental protocols for the application of this compound.

Molecular Structure and Physicochemical Properties

The molecular structure of this compound is characterized by a central phosphorus(III) atom bonded to two chlorine atoms and a 2-cyanoethoxy group. This structure makes it a highly reactive phosphitylating agent.

Canonical SMILES: C(COP(Cl)Cl)C#N

InChIKey: ZSJQVOIPLQDHCE-UHFFFAOYSA-N

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the table below for easy reference.

PropertyValueReference(s)
CAS Number 76101-30-9[1]
Molecular Formula C3H4Cl2NOP[1]
Molecular Weight 171.95 g/mol [1]
Appearance Clear, colorless oil/liquid[2]
Boiling Point 68-72 °C at 0.2 mmHg[2]
Solubility Soluble in chloroform and most organic solvents.[2][3]
Storage Conditions Store at -0°C, desiccated.[2]

Synthesis of this compound

The synthesis of this compound is a critical process for ensuring a high-purity reagent for subsequent applications. A common and effective method involves the reaction of phosphorus trichloride with a protected form of 2-cyanoethanol, such as 2-cyanoethyl trimethylsilyl ether. This approach is favored as it avoids contamination with excess phosphorus trichloride in the final product.[1]

Experimental Protocol: Synthesis of this compound

Materials:

  • Phosphorus trichloride (PCl₃)

  • 2-Cyanoethyl trimethylsilyl ether

  • Anhydrous reaction vessel with a dropping funnel and magnetic stirrer

  • Vacuum distillation apparatus

Procedure:

  • To an oven-dried, argon-purged reaction vessel, add 2-cyanoethyl trimethylsilyl ether.

  • Cool the vessel to 0 °C in an ice bath.

  • Slowly add phosphorus trichloride (typically in molar excess) dropwise to the stirred solution of 2-cyanoethyl trimethylsilyl ether over a period of 1 hour.

  • After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional hour.

  • Remove the excess phosphorus trichloride and other volatile byproducts under reduced pressure.

  • Purify the crude product by vacuum distillation to yield pure this compound.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products & Purification PCl3 Phosphorus Trichloride (PCl₃) Conditions 0 °C Stirring for 1 hour PCl3->Conditions CyanoethylTMSO 2-Cyanoethyl Trimethylsilyl Ether CyanoethylTMSO->Conditions CrudeProduct Crude Product Conditions->CrudeProduct PurifiedProduct β-Cyanoethyl phosphorodichloridite CrudeProduct->PurifiedProduct Vacuum Distillation Volatiles Volatile Byproducts (e.g., excess PCl₃) CrudeProduct->Volatiles Vacuum Removal

Caption: Synthesis of this compound.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a precursor to the phosphoramidite monomers used in the automated solid-phase synthesis of oligonucleotides. The phosphoramidite method is a cyclical process, with each cycle resulting in the addition of one nucleotide to the growing chain. The synthesis proceeds in the 3' to 5' direction.

The Four-Step Synthesis Cycle

The synthesis of oligonucleotides using the phosphoramidite approach involves a four-step cycle for each nucleotide addition.[4]

G Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling Detritylation->Coupling Exposes 5'-OH Capping 3. Capping Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation Capping->Oxidation Blocks Unreacted Chains Oxidation->Detritylation Stabilizes Backbone (Phosphate Triester)

Caption: The phosphoramidite oligonucleotide synthesis cycle.

Detailed Experimental Protocols for Oligonucleotide Synthesis

The following protocols outline the key steps in a single cycle of solid-phase oligonucleotide synthesis.

Protocol 1: Deblocking (Detritylation)

  • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the coupling reaction.[4]

  • Reagents: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous solvent such as dichloromethane (DCM).[5]

  • Procedure:

    • Pass the deblocking solution through the synthesis column containing the solid support.

    • The reaction is typically rapid, occurring within 1-2 minutes.

    • Wash the column thoroughly with an anhydrous solvent (e.g., acetonitrile) to remove the acid and the cleaved DMT cation.

Protocol 2: Coupling

  • Objective: To couple the next phosphoramidite monomer to the deprotected 5'-hydroxyl group of the growing oligonucleotide chain.[4]

  • Reagents:

    • Nucleoside phosphoramidite solution (e.g., 0.1 M in anhydrous acetonitrile).

    • Activator solution (e.g., 0.25 - 0.5 M tetrazole or a derivative like 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile).

  • Procedure:

    • Simultaneously deliver the phosphoramidite solution and the activator solution to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group.

    • Allow the coupling reaction to proceed for a specified time (typically 30-180 seconds, depending on the scale and reagents).

    • Wash the column with anhydrous acetonitrile to remove excess reagents and byproducts.

Protocol 3: Capping

  • Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in the final oligonucleotide sequence.

  • Reagents:

    • Capping Reagent A: Acetic anhydride in a solvent mixture (e.g., tetrahydrofuran (THF) and pyridine or lutidine).

    • Capping Reagent B: 1-Methylimidazole in THF.

  • Procedure:

    • Deliver the capping reagents to the synthesis column.

    • Allow the acetylation reaction to proceed for approximately 30-60 seconds.

    • Wash the column with anhydrous acetonitrile.

Protocol 4: Oxidation

  • Objective: To oxidize the unstable phosphite triester linkage to a stable phosphate triester.[4]

  • Reagent: A solution of iodine (e.g., 0.02 - 0.1 M) in a mixture of THF, pyridine, and water.[4]

  • Procedure:

    • Deliver the oxidizing solution to the synthesis column.

    • Allow the oxidation to proceed for approximately 30-60 seconds.

    • Wash the column with anhydrous acetonitrile to remove the oxidizing agent and prepare for the next synthesis cycle.

Final Cleavage and Deprotection

Upon completion of the desired oligonucleotide sequence, the product must be cleaved from the solid support, and all remaining protecting groups must be removed.[6]

Protocol 5: Cleavage and Deprotection

  • Objective: To cleave the synthesized oligonucleotide from the solid support and remove the 2-cyanoethyl phosphate protecting groups and the nucleobase protecting groups.[4]

  • Reagent: Concentrated ammonium hydroxide or a mixture of ammonium hydroxide and methylamine (AMA).[4]

  • Procedure:

    • Treat the solid support with the cleavage and deprotection solution.

    • Incubate at room temperature or an elevated temperature (e.g., 55 °C) for a specified period (typically 1-8 hours), depending on the specific protecting groups used.[7]

    • The 2-cyanoethyl groups are removed via a β-elimination mechanism.[7]

    • Collect the solution containing the fully deprotected oligonucleotide for subsequent purification and analysis.

G cluster_start Protected Oligonucleotide cluster_reagent Deprotection Reagent cluster_products Final Products ProtectedOligo Oligonucleotide on Solid Support (Phosphate protected by -CH₂CH₂CN) DeprotectedOligo Fully Deprotected Oligonucleotide ProtectedOligo->DeprotectedOligo β-elimination Acrylonitrile Acrylonitrile (byproduct) ProtectedOligo->Acrylonitrile β-elimination Ammonia Concentrated NH₄OH Ammonia->DeprotectedOligo Ammonia->Acrylonitrile

Caption: Deprotection of the 2-cyanoethyl group.

Conclusion

This compound is an indispensable reagent in modern biotechnology and drug development, enabling the precise chemical synthesis of oligonucleotides. A thorough understanding of its properties, synthesis, and application in the phosphoramidite cycle is essential for researchers and scientists working in these fields. The detailed protocols and workflows provided in this guide serve as a valuable technical resource for the successful synthesis and application of custom DNA and RNA molecules.

References

Navigating the Synthesis Landscape: A Technical Guide to the Solubility and Stability of Beta-Cyanoethyl Phosphorodichloridite in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the solubility and stability of beta-cyanoethyl phosphorodichloridite, a critical reagent in oligonucleotide synthesis, for researchers, scientists, and professionals in drug development. Due to the limited availability of specific quantitative data in public literature, this document synthesizes known qualitative information, general principles of phosphorodichloridite chemistry, and standard analytical methodologies to offer a practical framework for its handling and use.

Introduction

This compound ((NCCH₂CH₂O)PCl₂) is a key building block in the synthesis of phosphoramidites, which are themselves fundamental to the automated synthesis of DNA and RNA oligonucleotides. The efficiency and success of phosphoramidite synthesis are highly dependent on the quality, solubility, and stability of the phosphorodichloridite precursor in the organic solvents used throughout the process. This guide addresses these critical parameters.

Solubility Profile

Table 1: Qualitative Solubility of this compound in Common Organic Solvents

SolventChemical FormulaTypeExpected SolubilityRationale & Comments
Dichloromethane (DCM)CH₂Cl₂ChlorinatedHighCommonly used as a reaction solvent for phosphorus(III) chlorides.
Acetonitrile (ACN)CH₃CNPolar AproticHighFrequently used as a solvent for oligonucleotide synthesis and related chemistries.
Tetrahydrofuran (THF)C₄H₈OEtherHighA common solvent for reactions involving organophosphorus reagents.
ChloroformCHCl₃ChlorinatedHighExplicitly mentioned as a solvent in chemical literature[1][2].
TolueneC₇H₈AromaticModerate to HighNon-polar solvent, likely to dissolve the reagent.
HexanesC₆H₁₄Non-polarLow to ModerateSolubility is expected to be lower than in more polar aprotic solvents.
Ethyl AcetateC₄H₈O₂EsterModeratePotential for reaction over time, but likely a suitable solvent for short-term use.

Note: The solubility is highly dependent on the purity of both the solute and the solvent, as well as the temperature and the presence of any moisture.

Stability and Decomposition

This compound is a reactive chemical species and is particularly sensitive to moisture. The primary route of decomposition is hydrolysis, which occurs upon contact with water, leading to the formation of phosphorous acid and 2-cyanoethanol. The presence of acidic impurities can catalyze this decomposition.

While specific kinetic data such as half-life in various solvents is not documented, it is crucial to handle this reagent under strictly anhydrous conditions to maintain its integrity. Decomposition can be monitored by techniques such as ³¹P NMR spectroscopy, where the appearance of new signals corresponding to oxidized phosphorus species (P(V)) would indicate degradation.

Potential Decomposition Pathways:

  • Hydrolysis: Reaction with water to form phosphonic acids.

  • Oxidation: Reaction with atmospheric oxygen, although slower than hydrolysis.

  • Reaction with Protic Solvents: Alcohols will react to form the corresponding phosphites.

dot

Caption: Potential decomposition pathways for this compound.

Experimental Protocols

The following are generalized protocols for the determination of solubility and stability of reactive compounds like this compound. These should be adapted and performed by qualified personnel under appropriate safety precautions.

Protocol for Solubility Determination

This protocol outlines a gravimetric method for determining the solubility of this compound in an organic solvent.

Materials:

  • This compound

  • Anhydrous organic solvent of choice

  • Inert gas (e.g., Argon or Nitrogen)

  • Schlenk flask or similar inert atmosphere glassware

  • Magnetic stirrer and stir bar

  • Syringes and needles for inert atmosphere transfer

  • Analytical balance

  • Centrifuge (optional)

  • Filtration apparatus (e.g., syringe filter with a PTFE membrane)

Procedure:

  • Preparation: Dry all glassware in an oven at >100 °C overnight and cool under a stream of inert gas. Ensure the solvent is anhydrous.

  • Sample Preparation: Under a positive pressure of inert gas, add a known volume of the anhydrous solvent to a pre-weighed Schlenk flask.

  • Addition of Solute: Slowly add small, accurately weighed portions of this compound to the stirring solvent until a saturated solution is formed (i.e., a small amount of undissolved material remains).

  • Equilibration: Seal the flask and allow the solution to stir at a constant temperature for a set period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection: Carefully withdraw a known volume of the supernatant using a syringe, ensuring no solid material is transferred. The use of a syringe filter is recommended.

  • Solvent Evaporation: Transfer the collected supernatant to a pre-weighed vial. Carefully remove the solvent under reduced pressure.

  • Quantification: Weigh the vial containing the dried residue. The mass of the dissolved this compound can then be determined.

  • Calculation: Calculate the solubility in g/100 mL or other desired units.

dot

SolubilityWorkflow start Start prep Prepare Anhydrous Solvent and Glassware start->prep add_solvent Add Known Volume of Solvent prep->add_solvent add_solute Add Weighed Solute to Saturation add_solvent->add_solute equilibrate Equilibrate at Constant Temperature add_solute->equilibrate sample Withdraw Known Volume of Supernatant equilibrate->sample evaporate Evaporate Solvent sample->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility weigh->calculate end End calculate->end

Caption: Workflow for determining the solubility of a reactive compound.

Protocol for Stability Assessment using ³¹P NMR

This protocol describes a method to monitor the stability of this compound in a given organic solvent over time using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy.

Materials:

  • This compound

  • Anhydrous deuterated organic solvent (e.g., CDCl₃, CD₃CN)

  • NMR tubes with J. Young valves or similar airtight seals

  • NMR spectrometer

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • Sample Preparation: Inside a glovebox or under a positive pressure of inert gas, prepare a solution of this compound of a known concentration in the chosen anhydrous deuterated solvent.

  • Initial NMR Spectrum: Transfer the solution to an NMR tube, seal it, and acquire an initial ³¹P NMR spectrum. This will serve as the time-zero reference. The spectrum should show a characteristic peak for the P(III) species.

  • Incubation: Store the NMR tube at a constant temperature (e.g., room temperature or an elevated temperature to accelerate degradation).

  • Time-course Monitoring: Acquire ³¹P NMR spectra at regular intervals (e.g., every 24 hours, or as deemed appropriate).

  • Data Analysis: Integrate the peak corresponding to the intact this compound and any new peaks that appear, which may correspond to decomposition products (e.g., P(V) species).

  • Stability Determination: Plot the percentage of the intact compound as a function of time to determine its stability profile in the chosen solvent under the tested conditions.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All transfers and reactions should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and techniques.

Conclusion

While specific quantitative data on the solubility and stability of this compound remains elusive in the public domain, this guide provides a framework for its effective use based on its chemical properties and established analytical techniques. Researchers and drug development professionals should prioritize the use of anhydrous conditions and appropriate analytical monitoring to ensure the integrity of this critical reagent in their synthetic endeavors.

References

historical development of phosphoramidite chemistry using beta-Cyanoethyl phosphorodichloridite

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the historical and chemical evolution of phosphoramidite chemistry, this guide illuminates the pivotal role of β-cyanoethyl phosphorodichloridite and its derivatives in revolutionizing automated DNA and RNA synthesis. Tailored for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the core chemical principles, detailed experimental protocols from seminal works, quantitative performance data, and visual workflows that underpin this cornerstone of modern biotechnology.

From Phosphate Esters to Phosphoramidites: A Historical Perspective

The chemical synthesis of oligonucleotides, a feat once deemed exceptionally challenging, has undergone a dramatic evolution. Early methods in the 1950s, pioneered by researchers like Alexander Todd, focused on the formation of phosphodiester and phosphotriester linkages. These initial approaches, while groundbreaking, were hampered by low yields, complex purification procedures, and the formation of unwanted side products.

A significant leap forward came with the work of H. Gobind Khorana, who introduced key concepts in protecting group chemistry, and Robert Letsinger, who pioneered solid-phase synthesis in the 1960s.[1][2] Letsinger's introduction of the phosphotriester method, which protected the phosphate group to prevent branching, was a critical step. Notably, the β-cyanoethyl group was introduced as a phosphate protecting group during this era, valued for its ease of removal under basic conditions.[2]

However, it was the introduction of P(III) chemistry, a departure from the traditional P(V) approach, that set the stage for a true revolution.[2] This led to the development of the phosphite triester method. The major breakthrough occurred in the early 1980s when Marvin H. Caruthers and his team introduced deoxynucleoside phosphoramidites as exceptionally stable and reactive monomers for oligonucleotide synthesis.[3][4] This new class of reagents, particularly the β-cyanoethyl phosphoramidites, offered high coupling efficiencies, stability for automation, and became the gold standard for DNA and RNA synthesis.[4][5]

dot

Synthesis_Cycle Start Start: Nucleoside on Solid Support (DMT-on) Deblocking 1. Deblocking (Detritylation) Removes 5'-DMT group Start->Deblocking Coupling 2. Coupling Phosphoramidite + Activator Deblocking->Coupling Exposes 5'-OH Capping 3. Capping Blocks unreacted 5'-OH groups Coupling->Capping Forms P(III) linkage Oxidation 4. Oxidation P(III) to P(V) Capping->Oxidation Prevents failure sequences End_Cycle Cycle Complete Oxidation->End_Cycle Stabilizes phosphate backbone End_Cycle->Deblocking Begin next cycle Deprotection_Workflow Start Completed Synthesis on CPG (All protecting groups on) Step1 Step 1: Cleavage & Deprotection (Ammonium Hydroxide) Start->Step1 Step2 Removal of β-Cyanoethyl Groups (β-elimination) Step1->Step2 Cleaves from support Step3 Removal of Base Protecting Groups (e.g., Bz, iBu) Step2->Step3 Releases Acrylonitrile Purification Purification (e.g., HPLC, PAGE) Step3->Purification Final_Product Final Deprotected Oligonucleotide Purification->Final_Product

References

fundamental principles of using beta-Cyanoethyl phosphorodichloridite as a reagent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Principles of using β-Cyanoethyl Phosphitylating Agents in Oligonucleotide Synthesis

For researchers, scientists, and drug development professionals engaged in the synthesis of oligonucleotides, a deep understanding of the underlying chemistry is paramount. While the automated solid-phase synthesis of DNA and RNA is now routine, the efficiency and success of this process hinge on the precise function of key reagents. This guide focuses on the fundamental principles of using β-cyanoethyl phosphitylating agents, with a primary emphasis on their role in the now-ubiquitous phosphoramidite method for oligonucleotide synthesis.

Introduction to β-Cyanoethyl Phosphitylating Agents

The term "β-Cyanoethyl phosphorodichloridite" refers to a phosphorylating agent, (2-Cyanoethoxy)dichlorophosphine, which serves as a foundational precursor for the reagents used in modern oligonucleotide synthesis.[1][2] While it can be used for phosphorylation, its principal role in this field is as a starting material for the creation of more stable and selective reagents known as nucleoside phosphoramidites .[3]

The industry standard for synthesizing DNA and RNA is the phosphoramidite method, which utilizes nucleoside monomers protected with a β-cyanoethyl group.[4][5] This approach offers high coupling efficiencies, stable intermediates, and is highly amenable to automation, making it the cornerstone of therapeutic and diagnostic oligonucleotide development.[]

Chemical Properties of the Core Reagent:

PropertyValue
Chemical Name 2-Cyanoethyl phosphorodichloridite
Synonyms (2-Cyanoethoxy)dichlorophosphine, β-Cyanoethylphosphorodichloridite
CAS Number 76101-30-9
Molecular Formula C₃H₄Cl₂NOP
Molecular Weight 171.95 g/mol
Appearance Clear, colorless oil
Storage Conditions Store at -0°C, desiccated

The Role of the β-Cyanoethyl Group: From Precursor to Protecting Group

The primary use of 2-cyanoethyl phosphorodichloridite is in the synthesis of nucleoside phosphoramidite monomers. In this reaction, the phosphorodichloridite is first reacted with a protected nucleoside (with its 5'-hydroxyl group protected by a dimethoxytrityl, or DMT, group) and then with a secondary amine, such as diisopropylamine. This creates the final, stable phosphoramidite monomer used in the synthesis cycle.

The β-cyanoethyl group (–O–CH₂CH₂CN) is attached to the phosphorus atom and serves as a temporary protecting group for the phosphate backbone of the growing oligonucleotide chain.[4] Its key advantage is its stability throughout the synthesis cycles and its lability under specific basic conditions, allowing for its clean removal during the final deprotection step via a β-elimination reaction.[4]

G PCl3 PCl₃ Reagent 2-Cyanoethyl phosphorodichloridite PCl3->Reagent + 3-hydroxypropionitrile Phosphoramidite Nucleoside Phosphoramidite Monomer Reagent->Phosphoramidite 1. + Nucleoside 2. + Amine Nucleoside 5'-DMT Protected Nucleoside Nucleoside->Phosphoramidite Amine Diisopropylamine Amine->Phosphoramidite

Caption: Synthesis of a nucleoside phosphoramidite monomer.

The Solid-Phase Oligonucleotide Synthesis Cycle

The chemical synthesis of oligonucleotides occurs in a 3' to 5' direction on a solid support, typically controlled pore glass (CPG). Each cycle of nucleotide addition consists of four key steps.

  • Detritylation: The acid-labile 5'-DMT protecting group on the support-bound nucleoside is removed with an acid, such as dichloroacetic acid (DCA), exposing the 5'-hydroxyl group for the next reaction.[4]

  • Coupling: The activated nucleoside phosphoramidite (activated by a weak acid like tetrazole) is added. The free 5'-hydroxyl group of the growing chain attacks the phosphorus of the incoming activated monomer, forming a phosphite triester linkage.[4]

  • Capping: Any unreacted 5'-hydroxyl groups are acetylated ("capped") to prevent the elongation of failure sequences (n-1 shortmers). This step is critical for the purity of the final product.

  • Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution. This stabilizes the newly formed bond in the DNA backbone.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

G cluster_cycle Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Monomer Addition) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Terminate Failures) Coupling->Capping Forms Phosphite Triester Oxidation 4. Oxidation (Stabilize Linkage) Capping->Oxidation Blocks n-1 Oxidation->Detritylation Forms Phosphate Triester, Ready for Next Cycle End Cleavage & Deprotection Oxidation->End After Final Cycle Start Start with Support-Bound Nucleoside Start->Detritylation G cluster_final Final Cleavage & Deprotection Cleavage 1. Cleavage from Support (Ammonium Hydroxide, RT) Phosphate_Deprotection 2. Phosphate Deprotection (β-Elimination of Cyanoethyl) Cleavage->Phosphate_Deprotection Base_Deprotection 3. Base Deprotection (Heat, e.g., 55°C) Phosphate_Deprotection->Base_Deprotection Purification Purification (HPLC / PAGE) Base_Deprotection->Purification Start Completed Synthesis on Solid Support Start->Cleavage End Purified Oligonucleotide Purification->End

References

Methodological & Application

Application Notes and Protocols for Automated DNA Synthesis Utilizing Beta-Cyanoethyl Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern molecular biology, enabling a wide range of applications from diagnostics and therapeutics to synthetic biology. The phosphoramidite method, utilizing beta-cyanoethyl protecting groups, has become the gold standard for automated DNA synthesis due to its high coupling efficiencies and stability.[1][2] While beta-cyanoethyl phosphorodichloridite is a precursor in the synthesis of the key building blocks, it is the resulting beta-cyanoethyl phosphoramidites that are directly used in the automated synthesis cycle. This document provides a detailed overview of the role of beta-cyanoethyl chemistry and a comprehensive protocol for automated DNA synthesis.

The Role of this compound: Synthesis of Phosphoramidite Monomers

This compound serves as a critical reagent in the preparation of the nucleoside phosphoramidite monomers required for automated DNA synthesis. The phosphorodichloridite is first reacted with a secondary amine, such as diisopropylamine, to form a more stable and less reactive monochlorophosphoramidite intermediate. This intermediate is then reacted with a protected nucleoside to yield the final beta-cyanoethyl phosphoramidite monomer. This process ensures the creation of stable and efficient building blocks for oligonucleotide synthesis.[3]

The general synthesis scheme is as follows:

G Phosphorodichloridite Beta-Cyanoethyl phosphorodichloridite Monochloro Beta-Cyanoethyl monochlorophosphoramidite Phosphorodichloridite->Monochloro + Diisopropylamine Diisopropylamine Diisopropylamine Phosphoramidite Nucleoside Beta-Cyanoethyl Phosphoramidite Monochloro->Phosphoramidite + Protected Nucleoside ProtectedNucleoside 5'-O-DMT Protected Nucleoside

Caption: Synthesis of Nucleoside Phosphoramidites.

Automated DNA Synthesis Cycle: The Phosphoramidite Method

Automated DNA synthesis is a cyclical process that sequentially adds nucleotide monomers to a growing oligonucleotide chain attached to a solid support, typically controlled pore glass (CPG).[1][4] The synthesis proceeds in the 3' to 5' direction.[4] Each cycle consists of four main steps: detritylation, coupling, capping, and oxidation.[1][5]

G cluster_cycle Automated Synthesis Cycle Detritylation Detritylation Coupling Coupling Detritylation->Coupling 1 Capping Capping Coupling->Capping 2 Oxidation Oxidation Capping->Oxidation 3 Oxidation->Detritylation 4. Repeat for next cycle End Cleavage and Deprotection Oxidation->End Final Cycle Start Start with Solid Support-Bound Nucleoside Start->Detritylation

Caption: Automated DNA Synthesis Workflow.

Experimental Protocols

1. Detritylation: The first step of the synthesis cycle involves the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the nucleoside bound to the solid support.[1] This exposes the 5'-hydroxyl group for the subsequent coupling reaction.

  • Reagent: Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in an appropriate solvent (e.g., dichloromethane).

  • Procedure: A solution of the acid is passed through the synthesis column. The orange color of the resulting trityl cation can be monitored spectrophotometrically to determine the coupling efficiency of the previous cycle.[1]

  • Duration: Typically 1-3 minutes.

2. Coupling: The next protected phosphoramidite monomer, activated by a catalyst, is added to the reaction column. The activated monomer then couples with the free 5'-hydroxyl group of the support-bound nucleoside.[1]

  • Reagents:

    • Nucleoside phosphoramidite solution (e.g., in acetonitrile).

    • Activator solution (e.g., 1H-Tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI) in acetonitrile).

  • Procedure: The phosphoramidite and activator solutions are mixed and delivered to the synthesis column. The activator protonates the diisopropylamino group of the phosphoramidite, making it a good leaving group and facilitating the nucleophilic attack by the 5'-hydroxyl group.[1]

  • Duration: Typically 2-10 minutes. Average stepwise coupling yields are often in excess of 99%.[6][7]

3. Capping: To prevent the elongation of unreacted chains (failure sequences), any unreacted 5'-hydroxyl groups are "capped" by acetylation.[4] This ensures that only the desired full-length oligonucleotides are synthesized.

  • Reagents:

    • Capping A: Acetic anhydride in tetrahydrofuran (THF).

    • Capping B: N-methylimidazole in THF.

  • Procedure: The two capping solutions are mixed and passed through the column to acetylate the unreacted 5'-hydroxyl groups.

  • Duration: Typically 1-2 minutes.

4. Oxidation: The newly formed phosphite triester linkage is unstable and is oxidized to a more stable phosphate triester.

  • Reagent: A solution of iodine in a mixture of water, pyridine, and THF.

  • Procedure: The oxidizing solution is flushed through the column.

  • Duration: Typically 1-2 minutes.

This four-step cycle is repeated for each nucleotide to be added to the sequence.

Post-Synthesis Processing: Cleavage and Deprotection

After the final synthesis cycle, the oligonucleotide must be cleaved from the solid support and all protecting groups must be removed.[1]

1. Cleavage from Solid Support and Phosphate Deprotection: The beta-cyanoethyl groups protecting the phosphate backbone are removed via β-elimination.[5]

  • Reagent: Concentrated aqueous ammonia.[1][3]

  • Procedure: The solid support is treated with concentrated aqueous ammonia at room temperature. This single step typically achieves both cleavage from the support and removal of the beta-cyanoethyl groups.[3]

  • Duration: Approximately 90 minutes at room temperature.[1]

2. Base Deprotection: The protecting groups on the exocyclic amines of the nucleobases (e.g., benzoyl for dA and dC, isobutyryl for dG) are removed.[1]

  • Reagent: Concentrated aqueous ammonia.

  • Procedure: The oligonucleotide solution from the previous step is heated.

  • Duration: Typically 8 hours at 55°C or 24 hours at room temperature.[1]

Table 1: Summary of Reagents and Typical Durations in Automated DNA Synthesis

StepReagent(s)Typical Duration
Synthesis Cycle
DetritylationDichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane1-3 minutes
CouplingNucleoside Phosphoramidite + Activator (e.g., Tetrazole) in Acetonitrile2-10 minutes
CappingAcetic Anhydride + N-methylimidazole in THF1-2 minutes
OxidationIodine in Water/Pyridine/THF1-2 minutes
Post-Synthesis
Cleavage & Phosphate DeprotectionConcentrated Aqueous Ammonia~90 minutes (Room Temp)
Base DeprotectionConcentrated Aqueous Ammonia8 hours (55°C) or 24 hours (Room Temp)

Safety Precautions

Many of the chemicals used in automated DNA synthesis are hazardous. This compound and related compounds are toxic, corrosive, and moisture-sensitive. Always consult the Safety Data Sheet (SDS) for each chemical before use. Work should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn.

Conclusion

The use of beta-cyanoethyl chemistry, specifically through beta-cyanoethyl phosphoramidites, is central to the success of modern automated DNA synthesis. This methodology allows for the rapid and efficient production of high-quality oligonucleotides. A thorough understanding of the underlying chemistry and adherence to established protocols are essential for achieving optimal results in research, diagnostics, and the development of nucleic acid-based therapeutics.

References

Application Notes and Protocols for the Synthesis of Modified Oligonucleotides using β-Cyanoethyl Phosphorodichloridite Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of modified oligonucleotides is a cornerstone of modern molecular biology, therapeutic development, and diagnostics. The phosphoramidite method is the gold standard for this process, offering high coupling efficiencies and the flexibility to introduce a wide array of chemical modifications.[1][2] A key reagent in the preparation of the necessary phosphoramidite building blocks is 2-cyanoethyl phosphorodichloridite and its derivatives. This document provides detailed application notes and protocols for the use of β-cyanoethyl phosphorodichloridite-derived reagents in the synthesis of modified oligonucleotides.

The β-cyanoethyl protecting group for the phosphate is favored due to its stability during the synthesis cycles and its facile removal under mild basic conditions via a β-elimination mechanism.[3][4] This allows for the synthesis of a diverse range of modified oligonucleotides with high purity and biological activity.

Synthesis of the Phosphitylating Reagent: 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

The direct use of 2-cyanoethyl phosphorodichloridite is less common than its more stable and selective derivatives. A widely used phosphitylating reagent derived from it is 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. The synthesis of this reagent is a critical first step.

Experimental Protocol: Synthesis of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

This protocol describes a two-step, one-pot synthesis.

Materials:

  • Phosphorus trichloride (PCl₃)

  • 2-Cyanoethanol

  • Diisopropylamine

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous heptane or hexane

  • Nitrogen or Argon gas supply

  • Schlenk line or similar inert atmosphere setup

  • Distillation apparatus

Procedure:

  • Step 1: Formation of the Intermediate.

    • In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen/argon inlet, dissolve phosphorus trichloride (1.0 eq.) in anhydrous THF under an inert atmosphere.

    • Cool the solution to -10 °C in an ice-salt bath.

    • Slowly add diisopropylamine (2.0 eq.) dropwise to the stirred solution, maintaining the temperature below 0 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours. A white precipitate of diisopropylamine hydrochloride will form.

  • Step 2: Reaction with 2-Cyanoethanol and Purification.

    • To the stirred slurry from Step 1, add anhydrous heptane or hexane.

    • Slowly add 2-cyanoethanol (1.0 eq.) dropwise at room temperature.

    • Continue stirring for 1-2 hours after the addition is complete. The reaction can be monitored by ³¹P NMR spectroscopy.

    • Filter the reaction mixture under an inert atmosphere to remove the diisopropylamine hydrochloride precipitate.

    • The filtrate contains the crude 2-cyanoethyl N,N-diisopropylchlorophosphoramidite. This can be purified by vacuum distillation (b.p. 103–105 °C at 0.8 mmHg) to yield a colorless to slightly yellow, moisture-sensitive liquid.[5]

Note: The purified reagent should be stored under an inert atmosphere at -20 °C.

Synthesis of Modified Nucleoside Phosphoramidites

The synthesized 2-cyanoethyl N,N-diisopropylchlorophosphoramidite can then be used to phosphitylate a wide variety of protected and modified nucleosides.

General Experimental Protocol: Phosphitylation of Modified Nucleosides

Materials:

  • Protected modified nucleoside (e.g., with DMT group at the 5'-hydroxyl and other necessary protecting groups on the base and sugar)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous dichloromethane (DCM) or acetonitrile (MeCN)

  • Anhydrous methanol (for quenching)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane, triethylamine)

Procedure:

  • Preparation:

    • Dry the protected modified nucleoside by co-evaporation with anhydrous toluene or by drying under high vacuum.

    • Set up a flame-dried flask under an inert atmosphere (Nitrogen or Argon).

  • Reaction:

    • Dissolve the dried protected nucleoside (1.0 eq.) in anhydrous DCM or MeCN.

    • Add DIPEA (2.0-5.0 eq.).

    • Cool the solution to 0 °C.

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.1-1.5 eq.) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by TLC or ³¹P NMR.

  • Workup and Purification:

    • Quench the reaction by adding a small amount of anhydrous methanol.

    • Dilute the reaction mixture with ethyl acetate.

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography. A gradient of ethyl acetate in hexane containing a small amount of triethylamine (e.g., 1%) is often used for elution.

    • The purified phosphoramidite should be dried under high vacuum and stored under an inert atmosphere at -20 °C.

Quantitative Data for Modified Nucleoside Phosphoramidite Synthesis

The following table summarizes the yields for the synthesis of various modified nucleoside phosphoramidites using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite or a similar phosphitylating agent.

Modified NucleosidePhosphitylating AgentBaseSolventTime (h)Yield (%)Reference
2′-O-(o-nitrobenzyl)-3′-thioguanosine derivative2-cyanoethyl N,N-diisopropylchlorophosphoramiditeDIPEADCM185[6]
5′-O-DMT-N²-isobutyryl-2′-O-(o-nitrobenzyl)guanosine2-cyanoethyl N,N-diisopropylchlorophosphoramiditeDIPEADCM195[6]
2′-Formamido-cytidine derivative2-cyanoethyl N,N-diisopropylchlorophosphoramiditeDIPEADCMRTNot Specified[7]
2′-O-AECM-5-methyluridine derivative2-cyanoethyl N,N-diisopropylchlorophosphoramiditeDIPEATHFRTNot Specified[8]
LNA-Thymine2-cyanoethyl N,N-diisopropylchlorophosphoramiditeDIPEANot SpecifiedNot Specified70[9]
LNA-Uracil2-cyanoethyl N,N-diisopropylchlorophosphoramiditeDIPEANot SpecifiedNot Specified58[9]
LNA-Guanine2-cyanoethyl N,N-diisopropylchlorophosphoramiditeDIPEANot SpecifiedNot Specified64[9]
LNA-Adenine2-cyanoethyl N,N-diisopropylchlorophosphoramiditeDIPEANot SpecifiedNot Specified73[9]

Synthesis of Modified Oligonucleotides

Once the desired modified nucleoside phosphoramidites are prepared, they can be incorporated into oligonucleotides using an automated DNA/RNA synthesizer. The synthesis follows a standard cycle of four steps.

Standard Phosphoramidite Synthesis Cycle
  • Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside with an acid (e.g., trichloroacetic acid).

  • Coupling: Activation of the incoming phosphoramidite with an activator (e.g., tetrazole or a derivative) and coupling to the free 5'-hydroxyl group of the support-bound chain.

  • Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

  • Oxidation: Oxidation of the newly formed phosphite triester linkage to a more stable phosphate triester using an oxidizing agent (e.g., iodine in the presence of water and pyridine).

This cycle is repeated until the desired oligonucleotide sequence is assembled.

Post-Synthesis Cleavage and Deprotection

After the synthesis is complete, the oligonucleotide is cleaved from the solid support, and all protecting groups (from the phosphate backbone, nucleobases, and sugar moieties) are removed. The β-cyanoethyl groups on the phosphate backbone are typically removed by treatment with a base, such as ammonium hydroxide, via β-elimination.

Visualizations

Synthesis_Workflow PCl3 Phosphorus Tichloride (PCl₃) Chlorophosphoramidite 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite PCl3->Chlorophosphoramidite Cyanoethanol 2-Cyanoethanol Cyanoethanol->Chlorophosphoramidite Diisopropylamine Diisopropylamine Diisopropylamine->Chlorophosphoramidite Amidite Modified Nucleoside Phosphoramidite Chlorophosphoramidite->Amidite ModifiedNucleoside Protected Modified Nucleoside ModifiedNucleoside->Amidite Oligo Growing Oligonucleotide Chain Amidite->Oligo SolidSupport Solid Support SolidSupport->Oligo DeprotectedOligo Deprotected Modified Oligonucleotide Oligo->DeprotectedOligo

Caption: Workflow for the synthesis of modified oligonucleotides.

Oligo_Synthesis_Cycle Start Start with Support-Bound Nucleoside Detritylation 1. Detritylation (Acid Treatment) Start->Detritylation Coupling 2. Coupling (Add Modified Amidite + Activator) Detritylation->Coupling Capping 3. Capping (Acetic Anhydride) Coupling->Capping Oxidation 4. Oxidation (Iodine Solution) Capping->Oxidation Repeat Repeat Cycle for Next Nucleotide Oxidation->Repeat Repeat->Detritylation for n-1 cycles Cleavage Cleavage and Deprotection Repeat->Cleavage after n cycles Final Purified Modified Oligonucleotide Cleavage->Final

Caption: Automated phosphoramidite oligonucleotide synthesis cycle.

References

Application Notes and Protocols for Phosphitylation with β-Cyanoethyl Phosphorodichloridite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphitylation is a critical chemical transformation for the introduction of a phosphite group onto a nucleophilic substrate, most commonly an alcohol. This process is fundamental in the synthesis of oligonucleotides, where nucleosides are converted into phosphoramidite building blocks for solid-phase synthesis. β-Cyanoethyl phosphorodichloridite is a highly reactive phosphitylating agent that serves as a precursor in the production of these essential phosphoramidite synthons. The β-cyanoethyl group is a widely used protecting group for the phosphorus atom due to its stability under acidic and neutral conditions and its facile removal under mild basic conditions via β-elimination.

These application notes provide a comprehensive guide to the use of β-cyanoethyl phosphorodichloridite in the phosphitylation of nucleosides and other alcohols. The document outlines the reaction mechanism, a detailed experimental protocol, safety and handling procedures, and methods for purification and characterization of the resulting phosphitylated products.

Reaction Mechanism

The phosphitylation of an alcohol (ROH) with β-cyanoethyl phosphorodichloridite proceeds via a nucleophilic substitution at the phosphorus center. The reaction is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to scavenge the hydrogen chloride (HCl) byproduct. The lone pair of electrons on the oxygen atom of the alcohol attacks the electrophilic phosphorus atom of the dichloridite, leading to the displacement of a chloride ion. This process is repeated with a second nucleophile, typically a secondary amine like diisopropylamine, to afford the more stable phosphoramidite.

Experimental Workflow

The overall experimental workflow for a typical phosphitylation reaction followed by conversion to a phosphoramidite is depicted below.

G cluster_prep Preparation cluster_reaction Phosphitylation Reaction cluster_workup Work-up cluster_purification Purification Reagents Prepare Anhydrous Reagents (Substrate, Solvent, Base) Inert_Atmosphere Set up Reaction under Inert Atmosphere (Ar/N2) Reagents->Inert_Atmosphere Dissolve Dissolve Substrate (e.g., Protected Nucleoside) and Base in Anhydrous Solvent Cool Cool Reaction Mixture (e.g., 0 °C) Dissolve->Cool Add_Reagent Add β-Cyanoethyl Phosphorodichloridite Dropwise Cool->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Quench Quench Reaction (e.g., with Saturated NaHCO3) Stir->Quench Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Quench->Extract Wash Wash Organic Layer (Brine) Extract->Wash Dry Dry over Na2SO4 Wash->Dry Filter Filter and Concentrate Dry->Filter Chromatography Purify by Silica Gel Column Chromatography Filter->Chromatography

Figure 1: Experimental workflow for phosphitylation.

Detailed Experimental Protocol

This protocol describes a general procedure for the phosphitylation of a protected nucleoside to generate a phosphoramidite.

Materials:

  • Protected Nucleoside (e.g., 5'-O-DMT-deoxythymidine)

  • β-Cyanoethyl phosphorodichloridite

  • N,N-Diisopropylethylamine (DIPEA), freshly distilled

  • Diisopropylamine, freshly distilled

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes/Ethyl Acetate/Triethylamine mixture)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes and needles

  • Septa

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Ice bath

  • Rotary evaporator

  • Glassware for column chromatography

Procedure:

  • Preparation:

    • Dry all glassware thoroughly in an oven and cool under a stream of inert gas.

    • To a flame-dried round-bottom flask under an inert atmosphere, add the protected nucleoside (1.0 eq).

    • Dissolve the nucleoside in anhydrous dichloromethane.

    • Add freshly distilled N,N-diisopropylethylamine (DIPEA) (2.5 eq) to the solution.

  • Phosphitylation:

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add β-cyanoethyl phosphorodichloridite (1.2 eq) to the stirred solution via syringe.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction mixture for 1-2 hours, monitoring the progress by TLC or ³¹P NMR spectroscopy.

  • Formation of Phosphoramidite:

    • In a separate flame-dried flask under an inert atmosphere, dissolve diisopropylamine (2.0 eq) in anhydrous dichloromethane.

    • Cool the amine solution to 0 °C.

    • Slowly transfer the crude phosphorodichloridite solution from the previous step to the diisopropylamine solution via cannula or syringe.

    • Stir the resulting mixture at room temperature for 1 hour.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by silica gel column chromatography. The column should be packed in a solvent system containing a small amount of triethylamine (e.g., 1-2%) to prevent degradation of the product on the silica.

    • Elute the product using a suitable solvent gradient (e.g., a gradient of ethyl acetate in hexanes, with 1% triethylamine).

    • Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified phosphoramidite.

Data Presentation

The following table summarizes typical yields for the synthesis of phosphoramidites from protected nucleosides using a two-step, one-pot procedure involving initial phosphitylation with β-cyanoethyl phosphorodichloridite.

Protected NucleosideProduct PhosphoramiditeTypical Yield (%)Purity (³¹P NMR)
5'-O-DMT-deoxythymidine5'-O-DMT-deoxythymidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite85-95>98%
5'-O-DMT-N⁶-benzoyl-deoxyadenosine5'-O-DMT-N⁶-benzoyl-deoxyadenosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite80-90>98%
5'-O-DMT-N⁴-benzoyl-deoxycytidine5'-O-DMT-N⁴-benzoyl-deoxycytidine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite82-92>98%
5'-O-DMT-N²-isobutyryl-deoxyguanosine5'-O-DMT-N²-isobutyryl-deoxyguanosine-3'-O-(β-cyanoethyl-N,N-diisopropyl)phosphoramidite75-85>95%

Note: Yields and purity can vary depending on the specific reaction conditions, scale, and purity of the starting materials.

Safety and Handling

β-Cyanoethyl phosphorodichloridite and related phosphitylating agents are hazardous chemicals and must be handled with appropriate safety precautions.

  • Toxicity and Corrosivity: These reagents are toxic, corrosive, and can cause severe burns to the skin, eyes, and respiratory tract.[1][2]

  • Moisture Sensitivity: They react violently with water and moisture, releasing toxic and corrosive fumes, including HCl.[1][2] All reactions must be carried out under strictly anhydrous conditions and under an inert atmosphere.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles or a face shield.[1][2][3]

  • Handling: Handle these reagents only in a well-ventilated chemical fume hood.[1][2] Use syringes and needles that have been dried in an oven for all transfers.

  • Disposal: Dispose of all waste containing these reagents in accordance with local regulations for hazardous chemical waste.[1]

Signaling Pathway Diagram: Reaction Mechanism

The following diagram illustrates the stepwise mechanism of phosphitylation and subsequent conversion to a phosphoramidite.

G cluster_step1 Step 1: First Nucleophilic Attack cluster_step2 Step 2: Second Nucleophilic Attack ROH R-OH (Alcohol/Nucleoside) Dichloridite Cl-P(Cl)-O-CH2CH2CN (β-Cyanoethyl phosphorodichloridite) ROH->Dichloridite + DIPEA Intermediate1 R-O-P(Cl)-O-CH2CH2CN (Phosphorochloridite Intermediate) Dichloridite->Intermediate1 HCl1 HCl Intermediate1->HCl1 - Amine HN(iPr)2 (Diisopropylamine) Intermediate1_copy R-O-P(Cl)-O-CH2CH2CN Amine->Intermediate1_copy + DIPEA Phosphoramidite R-O-P(N(iPr)2)-O-CH2CH2CN (Final Phosphoramidite) HCl2 HCl Phosphoramidite->HCl2 - Intermediate1_copy->Phosphoramidite

Figure 2: Mechanism of phosphoramidite synthesis.

Conclusion

Phosphitylation with β-cyanoethyl phosphorodichloridite is a key step in the synthesis of phosphoramidites, which are indispensable reagents in modern drug development and molecular biology research, particularly for the synthesis of oligonucleotides. While the reagent is highly reactive and requires careful handling, the procedures outlined in these application notes provide a robust framework for its successful use in the laboratory. Adherence to strict anhydrous and inert atmosphere techniques is paramount for achieving high yields and purity of the desired phosphitylated products.

References

Application Notes and Protocols: The Role of Beta-Cyanoethyl Phosphoramidites in Solid-Phase Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of beta-cyanoethyl phosphoramidites in solid-phase oligonucleotide synthesis, the current industry standard for creating custom DNA and RNA sequences.[1] This methodology is favored for its high coupling efficiencies and the biological activity of the resulting oligonucleotides, which is attributed to a low incidence of side reactions.[1]

Introduction to Beta-Cyanoethyl Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis is a cyclical process that sequentially adds nucleotide monomers to a growing chain attached to a solid support, typically controlled pore glass (CPG).[1][2] The use of beta-cyanoethyl phosphoramidites, first introduced by Beaucage and Caruthers in 1981, is a cornerstone of this technology.[3] The beta-cyanoethyl group serves as a temporary protecting group for the phosphite triester linkage formed during the coupling step.[2][4] This protection is crucial to prevent undesirable side reactions on the phosphate backbone during the subsequent steps of the synthesis cycle.[5][6] The beta-cyanoethyl group is favored due to its stability throughout the synthesis and its facile removal under mild basic conditions during the final deprotection step.[4][5]

The overall workflow of solid-phase oligonucleotide synthesis using beta-cyanoethyl phosphoramidites can be visualized as a four-step cycle for each nucleotide addition, followed by final cleavage and deprotection steps.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated for each nucleotide) Detritylation 1. Detritylation Coupling 2. Coupling Detritylation->Coupling Add activated phosphoramidite Capping 3. Capping Coupling->Capping Cap unreacted 5'-OH groups Oxidation 4. Oxidation Capping->Oxidation Oxidize phosphite to phosphate Oxidation->Detritylation Start next cycle Cleavage 5. Cleavage from Solid Support Oxidation->Cleavage After final cycle Start Start: Solid Support with first Nucleoside Start->Detritylation Deprotection 6. Deprotection Cleavage->Deprotection Purification Final Product: Purified Oligonucleotide Deprotection->Purification

Fig. 1: Overall workflow of solid-phase oligonucleotide synthesis.

The Synthesis Cycle: A Step-by-Step Examination

Each addition of a nucleotide monomer to the growing oligonucleotide chain involves a four-step cycle. This cycle is performed in an automated DNA synthesizer, where reagents are pumped through a column containing the solid support.[1]

Synthesis_Cycle node_style node_style Detritylation 1. Detritylation Removes the 5'-DMT protecting group from the support-bound nucleoside, exposing a free 5'-hydroxyl group for the next coupling reaction. Reagent: Dichloroacetic Acid (DCA) or Trichloroacetic Acid (TCA) in an inert solvent. Coupling 2. Coupling The activated phosphoramidite monomer is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. Reagents: Nucleoside phosphoramidite and an activator (e.g., Tetrazole, DCI). Detritylation:f0->Coupling:f0 Exposed 5'-OH Capping 3. Capping Acetylates any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants (failure sequences). Reagents: Acetic anhydride and N-methylimidazole. Coupling:f0->Capping:f0 Formation of phosphite triester Oxidation 4. Oxidation The unstable phosphite triester linkage is oxidized to a stable phosphate triester. Reagents: Iodine solution in the presence of water and a weak base (e.g., pyridine). Capping:f0->Oxidation:f0 Capped failure sequences Oxidation:f0->Detritylation:f0 Stable phosphate triester Ready for next cycle Logical_Relationships cluster_synthesis Oligonucleotide Elongation cluster_deprotection Final Deprotection Free_5OH Free 5'-Hydroxyl Group on Solid Support Phosphite_Triester Unstable Phosphite Triester Linkage Free_5OH->Phosphite_Triester Coupling Reaction Activated_Phosphoramidite Activated Nucleoside Phosphoramidite Activated_Phosphoramidite->Phosphite_Triester Phosphate_Triester Stable Phosphate Triester Linkage Phosphite_Triester->Phosphate_Triester Oxidation Protected_Oligo Fully Protected Oligonucleotide on Support Phosphate_Triester->Protected_Oligo Completion of Synthesis Cycles Cleaved_Oligo Cleaved Oligonucleotide with Base and Phosphate Protection Protected_Oligo->Cleaved_Oligo Cleavage from Support & Phosphate Deprotection Deprotected_Oligo Fully Deprotected Oligonucleotide Cleaved_Oligo->Deprotected_Oligo Base Deprotection

References

Application Notes and Protocols for Reactions Involving β-Cyanoethyl Phosphorodichloridite Derivatives in Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of β-cyanoethyl phosphorodichloridite and its derivatives, primarily β-cyanoethyl phosphoramidites, in the solid-phase chemical synthesis of oligonucleotides. This methodology is the cornerstone of modern DNA and RNA synthesis, enabling a wide range of applications in molecular biology, diagnostics, and the development of therapeutic nucleic acids.

Application Notes

The use of β-cyanoethyl phosphoramidites as monomeric building blocks in oligonucleotide synthesis offers high coupling efficiencies and the absence of significant side reactions, which ensures the high biological activity of the resulting synthetic oligonucleotides[1]. The synthesis is a cyclical process performed on an automated solid-phase synthesizer, where an oligonucleotide chain is elongated in the 3' to 5' direction through the sequential addition of protected nucleoside phosphoramidites[1][2].

The β-cyanoethyl group serves as a protecting group for the phosphate backbone during the synthesis. It is stable throughout the synthesis cycles but can be readily removed during the final deprotection step under basic conditions via a β-elimination reaction[1]. This robust and efficient chemistry has become the industry standard for custom DNA and RNA synthesis[1][3].

Key applications of oligonucleotides synthesized using this method include:

  • Primers for PCR and DNA sequencing

  • Probes for hybridization-based detection

  • Antisense oligonucleotides and siRNAs for therapeutic applications

  • Components of DNA and RNA microarrays

  • Building blocks for synthetic genes

Experimental Workflow and Signaling Pathways

The overall workflow for solid-phase oligonucleotide synthesis using β-cyanoethyl phosphoramidites is a four-step cycle for each nucleotide addition.

Oligonucleotide_Synthesis_Workflow cluster_cycle Synthesis Cycle (Repeated n-1 times) cluster_invisible Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Chain Elongation) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Block Failures) Coupling->Capping New Nucleotide Added Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Unreacted Chains Blocked Oxidation->Detritylation Stable Phosphate Backbone Cleavage Final Cleavage & Deprotection Start Start: Nucleoside on Solid Support Start->Detritylation Purification Purification Cleavage->Purification Final_Product Final Oligonucleotide Purification->Final_Product cluster_cycle cluster_cycle

Caption: Overall workflow for solid-phase oligonucleotide synthesis.

Quantitative Data

The efficiency of each coupling step is critical for the overall yield of the final full-length oligonucleotide. Even small decreases in coupling efficiency can significantly reduce the yield of longer oligonucleotides.

Table 1: Theoretical Yield of Full-Length Oligonucleotide as a Function of Coupling Efficiency and Length

The theoretical yield can be calculated using the formula: Yield = (Coupling Efficiency)^(Number of Couplings).

Oligonucleotide Length (bases)Number of CouplingsYield at 98.0% Coupling EfficiencyYield at 99.0% Coupling EfficiencyYield at 99.5% Coupling Efficiency
201968.1%82.7%91.0%
302955.7%74.7%86.5%
403945.6%67.6%82.3%
504937.3%61.2%78.2%
706924.9%49.9%70.7%
1009913.5%36.9%60.9%
1201198.9%30.2%55.1%

Data calculated based on the formula provided in reference.

Experimental Protocols

The following protocols are for a standard 1 µmol scale automated solid-phase DNA synthesis.

Protocol 1: Reagent Preparation
  • Phosphoramidites: Prepare 0.1 M solutions of the desired β-cyanoethyl phosphoramidites (e.g., dC(Bz), dG(iBu), dA(Bz), T) in anhydrous acetonitrile.

  • Activator: Prepare a 0.25 M solution of 5-(ethylthio)-1H-tetrazole (ETT) in anhydrous acetonitrile.

  • Deblocking Solution: Prepare a solution of 3% trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in dichloromethane (DCM)[4].

  • Capping Reagents:

    • Cap A: Acetic anhydride/Pyridine/THF (10:10:80 v/v/v).

    • Cap B: 16% N-Methylimidazole in THF.

  • Oxidizing Solution: Prepare a solution of 0.02 M iodine in a mixture of THF/Pyridine/Water (e.g., 70:20:10 v/v/v)[4].

  • Cleavage and Deprotection Solution: Concentrated ammonium hydroxide.

Protocol 2: Automated Synthesis Cycle

The following steps are performed in an automated DNA synthesizer for each nucleotide addition.

  • Step 1: Detritylation (Deblocking)

    • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.

    • Procedure:

      • Deliver the deblocking solution (3% TCA or DCA in DCM) to the synthesis column.

      • Allow the reaction to proceed for 60-120 seconds.

      • Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Step 2: Coupling

    • Objective: To form a phosphite triester bond between the free 5'-hydroxyl group of the growing chain and the incoming phosphoramidite.

    • Procedure:

      • Simultaneously deliver the 0.1 M phosphoramidite solution and the 0.25 M activator solution to the synthesis column.

      • Allow the coupling reaction to proceed for 30-180 seconds. The exact time may vary depending on the specific phosphoramidite.

      • Wash the column with anhydrous acetonitrile.

  • Step 3: Capping

    • Objective: To acetylate any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants in subsequent cycles.

    • Procedure:

      • Deliver the capping reagents (Cap A and Cap B) to the synthesis column.

      • Allow the reaction to proceed for 30-60 seconds.

      • Wash the column with anhydrous acetonitrile.

  • Step 4: Oxidation

    • Objective: To convert the unstable phosphite triester linkage into a stable phosphate triester.

    • Procedure:

      • Deliver the oxidizing solution (0.02 M Iodine in THF/Pyridine/Water) to the synthesis column.

      • Allow the reaction to proceed for 30-60 seconds.

      • Wash the column with anhydrous acetonitrile.

Synthesis_Cycle_Chemistry cluster_detritylation 1. Detritylation cluster_coupling 2. Coupling cluster_capping 3. Capping cluster_oxidation 4. Oxidation Detritylation_Start Support-O-Nuc-O-DMT Detritylation_End Support-O-Nuc-OH Detritylation_Start->Detritylation_End + 3% TCA/DCA in DCM Coupling_Start Support-O-Nuc-OH Coupling_End Support-O-Nuc-O-P(OR)-O-Nuc-O-DMT Coupling_Start->Coupling_End + Activator (ETT) Phosphoramidite DMT-O-Nuc-O-P(OR)NR2 Phosphoramidite->Coupling_End Oxidation_Start Support-O-Nuc-O-P(OR)-O-Nuc-O-DMT Capping_Start Unreacted Support-O-Nuc-OH Capping_End Support-O-Nuc-O-Ac Capping_Start->Capping_End + Ac2O, N-Methylimidazole Oxidation_End Support-O-Nuc-O-P(O)(OR)-O-Nuc-O-DMT Oxidation_Start->Oxidation_End + I2, H2O, Pyridine Oxidation_End->Detritylation_Start To next cycle

Caption: Chemical transformations in the oligonucleotide synthesis cycle.

Protocol 3: Cleavage and Deprotection
  • Objective: To cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone.

  • Procedure:

    • Transfer the solid support from the synthesis column to a screw-cap vial.

    • Add concentrated ammonium hydroxide (approximately 1-2 mL for a 1 µmol synthesis).

    • Incubate the vial at 55°C for 8-12 hours. For oligonucleotides with sensitive modifications, room temperature incubation for a longer period may be required.

    • After incubation, cool the vial and transfer the supernatant containing the deprotected oligonucleotide to a new tube.

    • Evaporate the ammonium hydroxide to obtain the crude oligonucleotide pellet.

Protocol 4: Purification of the Crude Oligonucleotide

The crude oligonucleotide product is a mixture of the full-length product and shorter, failure sequences. Purification is often necessary for downstream applications.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC):

    • This method is particularly effective for purifying "DMT-on" oligonucleotides, where the final 5'-DMT group is left on after synthesis. The hydrophobic DMT group allows for strong retention on the column, separating the full-length product from failure sequences that lack the DMT group.

    • After purification, the DMT group is removed by treatment with an acid, such as 80% acetic acid.

  • Anion-Exchange High-Performance Liquid Chromatography (AEX-HPLC):

    • This technique separates oligonucleotides based on the number of negatively charged phosphate groups in the backbone. Longer oligonucleotides have more charge and bind more tightly to the column, allowing for separation from shorter failure sequences.

  • Polyacrylamide Gel Electrophoresis (PAGE):

    • PAGE is a high-resolution method for purifying oligonucleotides, especially for longer sequences. The oligonucleotide is separated by size, and the band corresponding to the full-length product is excised from the gel and eluted.

Safety and Handling Precautions

  • β-Cyanoethyl phosphorodichloridite and its derivatives are moisture-sensitive and should be handled under an inert atmosphere (e.g., argon or nitrogen).

  • These reagents are corrosive and can cause severe skin and eye damage. Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves[5].

  • Work in a well-ventilated fume hood to avoid inhalation of vapors.

  • In case of fire, use a dry chemical or CO2 extinguisher. Do not use water, as these reagents can react violently with it[4][5].

  • Dispose of all chemical waste according to institutional and local regulations.

  • Acrylonitrile, a byproduct of the deprotection of the β-cyanoethyl group, is toxic and a potential carcinogen. Handle the deprotection solution in a fume hood[6].

By following these detailed protocols and safety guidelines, researchers can successfully synthesize high-quality custom oligonucleotides for a wide array of research, diagnostic, and therapeutic applications.

References

handling and storage conditions for beta-Cyanoethyl phosphorodichloridite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines and protocols for the safe handling, storage, and utilization of β-Cyanoethyl phosphorodichloridite. This reagent is a key precursor in the synthesis of nucleoside phosphoramidites, which are the fundamental building blocks for automated solid-phase oligonucleotide synthesis.

Overview and Chemical Properties

β-Cyanoethyl phosphorodichloridite, also known as (2-cyanoethoxy)dichlorophosphine, is a highly reactive phosphitylating agent. Its primary application is in the introduction of a phosphite triester moiety onto a nucleoside, forming the corresponding β-cyanoethyl phosphoramidite. The β-cyanoethyl group serves as a protecting group for the phosphate backbone during oligonucleotide synthesis and is readily removed under mild basic conditions.

Table 1: Physical and Chemical Properties of β-Cyanoethyl Phosphorodichloridite

PropertyValue
CAS Number 76101-30-9
Molecular Formula C₃H₄Cl₂NOP
Molecular Weight 171.95 g/mol
Appearance Colorless oil
Boiling Point 68-72 °C at 0.2 mmHg
Density 1.3919 g/cm³
Solubility Soluble in chloroform and other anhydrous organic solvents.

Handling and Storage Conditions

β-Cyanoethyl phosphorodichloridite is a moisture-sensitive and corrosive compound that requires careful handling in a controlled environment.

Table 2: Recommended Handling and Storage Conditions

ConditionRecommendation
Atmosphere Handle and store under an inert atmosphere (e.g., argon or dry nitrogen) to prevent hydrolysis.
Temperature Store in a tightly sealed container at low temperatures, typically -20°C or 0°C (desiccated), to minimize decomposition.[1][2]
Moisture Strictly avoid contact with water and other protic solvents, as it reacts violently to form corrosive and toxic byproducts.
Ventilation Use only in a well-ventilated area, preferably within a fume hood, to avoid inhalation of vapors.
Personal Protective Equipment (PPE) Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile rubber).

Stability and Reactivity:

  • Thermal Decomposition: While specific thermal decomposition data is unavailable, storage at low temperatures is recommended to ensure stability.

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and alcohols.

Experimental Protocols

The primary experimental application of β-cyanoethyl phosphorodichloridite is the synthesis of nucleoside phosphoramidites. The following is a general protocol for the synthesis of a deoxynucleoside phosphoramidite.

Protocol 1: Synthesis of a 5'-O-DMT-deoxynucleoside-3'-O-(β-cyanoethyl)-N,N-diisopropylphosphoramidite

This protocol describes the phosphitylation of a protected deoxynucleoside at the 3'-hydroxyl position.

Materials:

  • 5'-O-Dimethoxytrityl (DMT)-protected deoxynucleoside

  • β-Cyanoethyl phosphorodichloridite

  • N,N-Diisopropylamine

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Anhydrous N,N-diisopropylethylamine (DIPEA)

  • Anhydrous triethylamine

  • Silica gel for column chromatography

  • Hexane

  • Ethyl acetate

Procedure:

  • Preparation of the Phosphitylating Reagent: In a flame-dried, two-necked round-bottom flask under an argon atmosphere, dissolve β-cyanoethyl phosphorodichloridite (1.1 equivalents) in anhydrous DCM. In a separate flask, dissolve N,N-diisopropylamine (2.2 equivalents) in anhydrous DCM.

  • Formation of the Monochloro Intermediate: Slowly add the N,N-diisopropylamine solution to the stirred solution of β-cyanoethyl phosphorodichloridite at -78°C (dry ice/acetone bath). Allow the reaction to warm to room temperature and stir for 1-2 hours. The formation of the intermediate, 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, can be monitored by ³¹P NMR spectroscopy.

  • Phosphitylation of the Nucleoside: In a separate flame-dried flask under argon, dissolve the 5'-O-DMT-protected deoxynucleoside (1.0 equivalent) in anhydrous DCM. Add DIPEA (2.0 equivalents) to the solution.

  • Reaction: Cool the nucleoside solution to 0°C and slowly add the freshly prepared phosphitylating reagent from step 2.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Quenching: Once the reaction is complete, quench by the addition of a small amount of anhydrous methanol.

  • Work-up: Dilute the reaction mixture with DCM and wash with a saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate containing 1-2% triethylamine to neutralize the silica gel and prevent product degradation.

  • Characterization: Characterize the final product by ¹H NMR, ³¹P NMR, and mass spectrometry. The purified phosphoramidite should be stored under an inert atmosphere at -20°C.

Diagrams

Handling_and_Storage_Workflow cluster_storage Storage cluster_handling Handling cluster_application Application storage Store at -20°C to 0°C in a tightly sealed container under inert gas (Ar/N2) fume_hood Work in a fume hood storage->fume_hood Retrieve for use ppe Wear appropriate PPE (gloves, goggles, lab coat) fume_hood->ppe inert_atmosphere Use under inert atmosphere (Ar/N2) ppe->inert_atmosphere avoid_moisture Strictly avoid moisture and protic solvents inert_atmosphere->avoid_moisture synthesis Synthesis of Nucleoside Phosphoramidites avoid_moisture->synthesis Phosphoramidite_Synthesis_Workflow reagent_prep 1. Prepare Phosphitylating Reagent (β-Cyanoethyl phosphorodichloridite + N,N-Diisopropylamine) phosphitylation 3. Phosphitylation Reaction (in anhydrous solvent with base) reagent_prep->phosphitylation nucleoside_prep 2. Prepare Protected Nucleoside (5'-O-DMT) nucleoside_prep->phosphitylation workup 4. Aqueous Work-up phosphitylation->workup purification 5. Silica Gel Chromatography (with triethylamine) workup->purification final_product 6. Purified Nucleoside Phosphoramidite purification->final_product Oligonucleotide_Synthesis_Cycle start Start with Solid Support (CPG with first nucleoside) detritylation 1. Detritylation (DCA) (Removes 5'-DMT group) start->detritylation coupling 2. Coupling (Activated Phosphoramidite + 5'-OH) detritylation->coupling capping 3. Capping (Acetic Anhydride) (Blocks unreacted 5'-OH) coupling->capping oxidation 4. Oxidation (Iodine) (P(III) to P(V)) capping->oxidation repeat Repeat Cycle for Next Nucleotide oxidation->repeat cleavage Final Cleavage and Deprotection (Ammonium Hydroxide) oxidation->cleavage After final cycle repeat->detritylation

References

Troubleshooting & Optimization

common side reactions with beta-Cyanoethyl phosphorodichloridite and their prevention

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with β-Cyanoethyl phosphorodichloridite.

Troubleshooting Guide

This guide addresses common issues encountered during experiments involving β-Cyanoethyl phosphorodichloridite, focusing on identifying the problem, understanding its probable cause, and implementing effective solutions.

Problem Probable Cause Solution
Low Coupling Efficiency in Oligonucleotide Synthesis Hydrolysis of Phosphorodichloridite or Phosphoramidite: The presence of moisture in reagents or solvents can lead to the hydrolysis of the P(III) center, rendering it inactive for the coupling reaction.Ensure Anhydrous Conditions: Use anhydrous solvents, store reagents over molecular sieves, and perform reactions under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture.[1]
Oxidation of Phosphorodichloridite or Phosphoramidite: Exposure to air can oxidize the P(III) center to a P(V) species, which is unreactive in the coupling step.Maintain Inert Atmosphere: Handle and store β-Cyanoethyl phosphorodichloridite and derived phosphoramidites under an inert gas to prevent oxidation.
Degraded Reagent: Improper storage or prolonged exposure to ambient conditions can lead to the degradation of β-Cyanoethyl phosphorodichloridite.Use Fresh or Properly Stored Reagent: Store the reagent at low temperatures (e.g., -20°C) under an inert atmosphere.[2] Before use, allow the reagent to warm to room temperature under inert gas to prevent condensation.
Presence of n-1 Shortmers in Final Oligonucleotide Product Incomplete Coupling: This can be a result of the causes listed above (hydrolysis, oxidation, degraded reagent) leading to failed addition of a nucleotide in some chains.Optimize Coupling Time and Reagent Concentration: Ensure sufficient reaction time and an adequate excess of the phosphoramidite and activator are used.
Unexpected Peaks in Mass Spectrometry of Purified Oligonucleotide Cyanoethyl Adduct Formation: During the final deprotection step with strong bases like ammonium hydroxide, acrylonitrile can be eliminated from the phosphate backbone and subsequently react with the nucleobases, particularly at the N3 position of thymine.[3]Modify Deprotection Protocol: 1. Pre-treatment with a non-nucleophilic base: Treat the solid-supported oligonucleotide with a solution of a hindered base like DBU (1,8-Diazabicyclo[11.5.4]undec-7-ene) in an organic solvent to remove the cyanoethyl groups before cleavage and base deprotection. 2. Alternative deprotection reagents: Use reagents that scavenge acrylonitrile as it is formed, such as methylamine in combination with ammonium hydroxide (AMA).
Multiple Peaks in ³¹P NMR of the Reagent Presence of Impurities: The synthesis of β-Cyanoethyl phosphorodichloridite can result in impurities such as bis(2-cyanoethyl) phosphorochloridite or remaining phosphorus trichloride.Purify the Reagent: Purification can be achieved by vacuum distillation.[4][5] Monitor purity using ³¹P NMR spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using β-Cyanoethyl phosphorodichloridite?

A1: The three most common side reactions are:

  • Hydrolysis: Reaction with water leads to the formation of phosphonates, which are inactive in the coupling step of oligonucleotide synthesis.

  • Oxidation: Exposure to air can oxidize the phosphorus(III) center to a non-reactive phosphorus(V) species.

  • Cyanoethylation of Nucleobases: During the deprotection of synthesized oligonucleotides, the eliminated acrylonitrile can form adducts with the nucleobases, particularly thymine.[3]

Q2: How can I prevent the hydrolysis of β-Cyanoethyl phosphorodichloridite?

A2: Strict anhydrous conditions are crucial. This includes using anhydrous solvents (e.g., acetonitrile), drying reagents and solvents over molecular sieves, and maintaining an inert atmosphere (argon or dry nitrogen) during storage and handling.

Q3: What is the mechanism of cyanoethyl adduct formation and how can it be prevented?

A3: During the final deprotection of the synthesized oligonucleotide with a strong base (e.g., ammonium hydroxide), the β-cyanoethyl protecting group is removed from the phosphate backbone via β-elimination, generating acrylonitrile as a byproduct. Acrylonitrile is a Michael acceptor and can react with the nucleophilic sites on the nucleobases, with the N3 position of thymine being particularly susceptible.[3]

Prevention strategies include:

  • Pre-deprotection on Solid Support: Removing the cyanoethyl groups with a non-nucleophilic base while the oligonucleotide is still attached to the solid support.

  • Using Acrylonitrile Scavengers: Employing deprotection solutions containing reagents like methylamine that react with acrylonitrile, preventing its addition to the nucleobases.

Q4: How should I properly store β-Cyanoethyl phosphorodichloridite?

A4: To ensure its stability, β-Cyanoethyl phosphorodichloridite should be stored in a tightly sealed container under an inert atmosphere (e.g., argon) at low temperatures, typically -20°C.[2] It is highly sensitive to moisture and air.[6]

Q5: What are the signs of reagent degradation?

A5: Degradation can be indicated by poor performance in synthesis, such as low coupling efficiencies. Spectroscopic analysis, particularly ³¹P NMR, can reveal the presence of impurities and degradation products. The appearance of signals corresponding to oxidized phosphorus species or hydrolyzed products is a clear sign of degradation.

Experimental Protocols

Protocol 1: Handling and Storage of β-Cyanoethyl Phosphorodichloridite

  • Receiving and Initial Storage: Upon receipt, inspect the container for any signs of damage. Store the sealed container at -20°C in a desiccated environment.

  • Handling: All handling of β-Cyanoethyl phosphorodichloridite must be performed under a dry, inert atmosphere (e.g., in a glove box or using Schlenk line techniques).

  • Dispensing: Use dry, gas-tight syringes or cannulas to transfer the liquid reagent.

  • Aliquoting: If the reagent is to be used multiple times, it is advisable to aliquot it into smaller, sealed vials under an inert atmosphere to minimize repeated exposure of the bulk reagent to potential contaminants.

  • Warming: Before opening, allow the container to warm to room temperature in a desiccator to prevent condensation of moisture on the cold surface.

  • Resealing and Storage: After dispensing, flush the container with a dry, inert gas before tightly resealing. Return to -20°C storage.

Protocol 2: Prevention of Cyanoethyl Adduct Formation During Oligonucleotide Deprotection

This protocol assumes the oligonucleotide has been synthesized on a solid support.

  • Wash the Solid Support: After the final synthesis cycle, wash the solid support thoroughly with anhydrous acetonitrile to remove any residual reagents.

  • Dry the Support: Dry the support under a stream of dry argon or nitrogen.

  • Prepare the Deprotection Solution: Prepare a solution of 20% diethylamine in anhydrous acetonitrile.

  • On-Support Cyanoethyl Group Removal:

    • Add the deprotection solution to the solid support in the synthesis column or reaction vessel.

    • Allow the reaction to proceed at room temperature for 15-20 minutes.

    • Drain the solution from the support.

    • Wash the support thoroughly with anhydrous acetonitrile.

    • Dry the support under a stream of dry argon or nitrogen.

  • Cleavage and Base Deprotection: Proceed with the standard protocol for cleaving the oligonucleotide from the solid support and deprotecting the nucleobases (e.g., using concentrated ammonium hydroxide or an AMA solution).

Visualizing Reaction Pathways

Side_Reaction_Pathway cluster_desired Desired Reaction: Oligonucleotide Synthesis cluster_side Side Reaction: Cyanoethyl Adduct Formation ss_oligo Solid-Supported Oligo (5'-OH free) coupled_product Coupled Product (P(III)) ss_oligo->coupled_product phosphoramidite β-Cyanoethyl Phosphoramidite activator Activator (e.g., Tetrazole) phosphoramidite->activator activator->coupled_product Activation oxidation Oxidation (I₂/H₂O) coupled_product->oxidation stable_product Stable P(V) Product oxidation->stable_product Oxidation deprotection Deprotection (NH₄OH) stable_product->deprotection Final Deprotection stable_product->deprotection acrylonitrile Acrylonitrile (byproduct) deprotection->acrylonitrile adduct N3-Cyanoethylthymine Adduct acrylonitrile->adduct thymine Thymine on Oligo thymine->adduct Michael Addition

Caption: Desired vs. Side Reaction Pathway.

The above diagram illustrates the desired coupling reaction in oligonucleotide synthesis versus the side reaction of cyanoethyl adduct formation on thymine during the final deprotection step.

References

optimizing coupling efficiency of beta-Cyanoethyl phosphorodichloridite reactions

Author: BenchChem Technical Support Team. Date: December 2025

Of course. Here is a technical support center with troubleshooting guides and FAQs for optimizing the coupling efficiency of beta-Cyanoethyl phosphoramidite reactions.

This guide is intended for researchers, scientists, and drug development professionals working with beta-Cyanoethyl phosphoramidite chemistry, a cornerstone of solid-phase oligonucleotide synthesis. Here you will find troubleshooting advice, frequently asked questions, and detailed protocols to help you optimize your coupling efficiency and achieve high-quality synthesis results.

Troubleshooting Guide

This section addresses specific issues encountered during oligonucleotide synthesis.

Issue 1: Low Overall Yield of Full-Length Product

  • Question: My final analysis by HPLC or Mass Spectrometry shows a low yield of the desired full-length oligonucleotide. What are the likely causes and how can I fix this?

  • Answer: A low yield of the full-length product is most often due to a suboptimal average coupling efficiency over the entire synthesis. Even a small drop in stepwise efficiency has a dramatic, cumulative impact on the final yield.[1][2][3]

    Potential Causes:

    • Moisture Contamination: Water is a primary inhibitor of coupling efficiency. It competes with the 5'-hydroxyl of the growing oligonucleotide by reacting with the activated phosphoramidite, effectively inactivating it.[1][3][4] It can also hydrolyze the phosphoramidite in the reagent bottle before it is even used.[3][4]

    • Reagent Degradation: Phosphoramidite solutions in acetonitrile have limited stability and can degrade due to age, improper storage, or exposure to moisture.[1] Activator solutions also lose potency over time.[2] The 2'-deoxyguanosine (dG) phosphoramidite is particularly susceptible to degradation.[4]

    • Suboptimal Reagent Concentration: The concentration of the phosphoramidite or activator may be too low to drive the reaction to completion efficiently.[2]

    • Poor Activator Potency: Standard activators like 1H-Tetrazole may not be potent enough to overcome the steric hindrance of modified or bulky phosphoramidites (e.g., 2'-TBDMS-protected RNA amidites).[1]

    • Insufficient Coupling Time: The time allowed for the coupling reaction may be too short, especially for sterically hindered monomers or within G/C-rich sequences that can form secondary structures.[][6]

    Recommended Solutions:

    • Ensure Anhydrous Conditions: Use fresh, anhydrous grade acetonitrile with a water content below 30 ppm (preferably <10 ppm).[1][4][7] Consider drying solvents with activated 3Å molecular sieves.[1][7][8] Perform all reagent transfers under an inert gas atmosphere like Argon.[1]

    • Use Fresh Reagents: Always use fresh, high-quality phosphoramidites and activators. If possible, dissolve phosphoramidites just prior to use.[1] Store all phosphoramidites under an inert atmosphere at low temperatures (typically -20°C).[4]

    • Optimize Reagent Concentrations: Ensure phosphoramidite and activator solutions are at the recommended concentrations for your synthesizer and synthesis scale.[2] A typical protocol may use a 5-fold molar excess of phosphoramidite and a 20-fold molar excess of activator.[6]

    • Select the Appropriate Activator: For sterically demanding couplings, use a more powerful activator such as 5-Ethylthio-1H-tetrazole (ETT) or 4,5-Dicyanoimidazole (DCI).[][9][10]

    • Increase Coupling Time: For modified bases or difficult sequences, increasing the coupling time can significantly improve efficiency.[6][7]

Issue 2: High Levels of (n-1) Shortmer Impurities

  • Question: My analysis shows a significant peak corresponding to the (n-1) sequence, indicating single-base deletions. What causes this?

  • Answer: The presence of (n-1) shortmers is a direct result of coupling failure at a specific cycle, followed by an efficient capping step. The unreacted 5'-hydroxyl group is capped, preventing further elongation, but the synthesis continues on the successfully coupled chains.

    Potential Causes:

    • All causes listed in "Issue 1" are direct causes of coupling failure and, therefore, (n-1) impurities.

    • Inefficient Capping: If the capping step is inefficient, unreacted 5'-hydroxyl groups from a failed coupling cycle will be available to react in the next cycle. This leads to a deletion of one specific base in the sequence.[1]

    • Synthesizer Malfunction: Clogged or leaking reagent lines can prevent the phosphoramidite or activator from being delivered to the synthesis column in the correct amount, leading to coupling failure at that step.[2]

    Recommended Solutions:

    • Address Coupling Efficiency: First, review all solutions outlined in "Issue 1". Improving the fundamental coupling efficiency is the primary way to reduce (n-1) sequences.

    • Verify Capping Reagents and Delivery: Ensure that your capping reagents (e.g., Acetic Anhydride and N-Methylimidazole) are fresh and active.[1] Check the synthesizer's delivery lines for any obstructions.[1]

    • Monitor Synthesis in Real-Time: Use trityl cation monitoring to assess the stepwise coupling efficiency. A sudden drop in the trityl signal indicates a problem with a specific phosphoramidite or a delivery issue at that cycle.[2][]

Frequently Asked Questions (FAQs)

  • Q1: What is the role of the beta-Cyanoethyl group in the phosphoramidite?

    • A1: The beta-Cyanoethyl group is a protecting group for one of the phosphate oxygens. Its purpose is to prevent undesirable side reactions at this position during the coupling cycles.[11][12] It is stable throughout the synthesis but is easily removed during the final deprotection step with aqueous ammonia.[12]

  • Q2: How does the choice of activator impact the reaction?

    • A2: The activator plays a critical dual role: it protonates the nitrogen of the phosphoramidite to make it reactive, and its conjugate base acts as a nucleophilic catalyst to form a highly reactive intermediate.[][13] Different activators have different levels of acidity and nucleophilicity, which affects the reaction rate.[10] Less acidic activators like DCI can reduce the risk of side reactions like depurination compared to more acidic activators like ETT.[13]

  • Q3: What is the ideal coupling efficiency I should aim for?

    • A3: For the synthesis of long or high-quality oligonucleotides, a stepwise coupling efficiency of over 99% is necessary.[2][] Even a small decrease to 98% can dramatically reduce the final yield of the full-length product.[1]

  • Q4: How can I monitor the purity of my phosphoramidite reagents?

    • A4: ³¹P NMR spectroscopy is a powerful technique for assessing the purity of phosphoramidites. It can detect the primary P(III) species and quantify contaminating P(V) oxidation products.[14][15] HPLC can also be used to determine chromatographic purity.[14]

  • Q5: Can temperature affect coupling efficiency?

    • A5: Yes. Higher temperatures can increase reaction speed but may also lead to more side products. Conversely, lower temperatures slow down the reaction but can help stabilize reactive intermediates. A balance is key to achieving optimal results.[]

Data Presentation

Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide This table illustrates how a small decrease in average stepwise coupling efficiency leads to a significant reduction in the theoretical maximum yield of the final full-length product.

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer 90.5%81.8%66.8%
50mer 77.8%60.5%36.4%
100mer 60.6%36.6%13.3%
(Data compiled from references[1][2][3])

Table 2: Recommended Reagent and Solvent Specifications Adhering to these specifications is critical for minimizing side reactions and maximizing coupling efficiency.

Reagent/SolventParameterRecommended ValueRationale
Acetonitrile (ACN) Water Content< 30 ppm (preferably < 10 ppm)[1][4][7]Minimizes hydrolysis of activated phosphoramidites, a major cause of coupling failure.[3][4]
Phosphoramidite Monomer Molar Excess5- to 10-fold (relative to solid support)[6]Drives the coupling reaction to completion.
Activator Molar Excess20-fold (relative to solid support)[6]Ensures rapid and complete activation of the phosphoramidite.
Standard Coupling Time Unmodified Bases~30 seconds[6]Sufficient for efficient coupling of standard DNA phosphoramidites.
Extended Coupling Time Modified/RNA Bases5 - 10 minutes[6]Overcomes steric hindrance and ensures complete reaction for bulkier monomers.

Experimental Protocols

Protocol 1: Preparation and Handling of Activator Solutions

Proper preparation is critical for activator performance.[13]

  • Materials: Anhydrous acetonitrile (ACN, <30 ppm water), high-purity solid activator (e.g., ETT, DCI), inert gas (Argon), a clean and dry amber glass reagent bottle, and activated 3Å molecular sieves (optional but recommended).[13]

  • Drying: Ensure the reagent bottle is scrupulously dry by heating in an oven and cooling under a stream of inert gas.

  • Preparation: Under an inert gas atmosphere, add the solid activator to the bottle. Using a syringe, add the correct volume of anhydrous ACN to achieve the desired concentration (e.g., 0.25 M for ETT).

  • Dissolution: Agitate the bottle until the solid is completely dissolved. If crystallization occurs, gently warm the solution to redissolve the activator.[13]

  • Storage: Store the solution tightly sealed under an inert gas atmosphere. For added protection against moisture, add a layer of activated 3Å molecular sieves.[7]

Protocol 2: Standard Automated Phosphoramidite Synthesis Cycle

This protocol outlines the four core steps for adding a single nucleotide.[9][16]

  • Step 1: Detritylation (Deblocking)

    • Reagent: 3% Trichloroacetic Acid (TCA) in Dichloromethane (DCM).[6]

    • Procedure: The TCA solution is passed through the synthesis column to remove the 5'-Dimethoxytrityl (DMT) protecting group from the support-bound nucleotide. This exposes the 5'-hydroxyl group for the coupling reaction. The cleaved DMT cation has a characteristic orange color that can be quantified.[16]

  • Step 2: Coupling

    • Reagents: Phosphoramidite solution and Activator solution.

    • Procedure: The phosphoramidite and activator are delivered simultaneously to the synthesis column. The activator protonates the phosphoramidite, which then reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.[]

  • Step 3: Capping

    • Reagents: Cap A (e.g., Acetic Anhydride/Lutidine/THF) and Cap B (e.g., N-Methylimidazole/THF).[1]

    • Procedure: Any 5'-hydroxyl groups that failed to react during the coupling step are acetylated. This prevents them from reacting in subsequent cycles, thus avoiding the formation of deletion mutations.[6][11]

  • Step 4: Oxidation

    • Reagent: 0.02 M Iodine in THF/Pyridine/Water.[6]

    • Procedure: The unstable trivalent phosphite triester linkage is oxidized to a stable pentavalent phosphate triester, which is the natural backbone of DNA.[6] This step completes the cycle, and the process is repeated until the full oligonucleotide is synthesized.

Visualizations

G cluster_cycle Phosphoramidite Synthesis Cycle Detritylation 1. Detritylation (DMT group removal) Coupling 2. Coupling (Chain Elongation) Detritylation->Coupling Exposes 5'-OH Capping 3. Capping (Terminate failed sequences) Coupling->Capping Forms P(III) Linkage Oxidation 4. Oxidation (Phosphite to Phosphate) Capping->Oxidation Oxidation->Detritylation Cycle Repeats

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

G cluster_water Moisture Mitigation cluster_reagents Reagent Quality cluster_protocol Protocol Optimization Start Low Coupling Efficiency Observed Check_Water Check Water Content in Solvents (<30 ppm?) Start->Check_Water Check_Reagents Check Reagent Age & Storage Conditions Start->Check_Reagents Check_Protocol Review Synthesis Protocol Start->Check_Protocol Use_Anhydrous Use Fresh Anhydrous ACN Check_Water->Use_Anhydrous Fresh_Amidite Use Fresh Phosphoramidites Check_Reagents->Fresh_Amidite Increase_Time Increase Coupling Time Check_Protocol->Increase_Time Use_Sieves Dry Solvents with Molecular Sieves Use_Anhydrous->Use_Sieves Fresh_Activator Prepare Fresh Activator Fresh_Amidite->Fresh_Activator Change_Activator Use Stronger Activator (e.g., DCI, ETT) Increase_Time->Change_Activator

Caption: Troubleshooting workflow for low coupling efficiency.

G cluster_reactants Reactants Phosphoramidite Phosphoramidite (P-N(iPr)₂) Intermediate Reactive Intermediate (P-Tetrazolide) Phosphoramidite->Intermediate Activation (Protonation & Displacement) Activator Activator (e.g., Tetrazole) Activator->Intermediate Activation (Protonation & Displacement) Product Coupled Product (Phosphite Triester) Intermediate->Product Nucleophilic Attack Growing_Chain Growing Chain (Free 5'-OH) Growing_Chain->Product Nucleophilic Attack

Caption: Simplified mechanism of the phosphoramidite coupling reaction.

References

stability issues and degradation of beta-Cyanoethyl phosphorodichloridite in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of β-cyanoethyl phosphorodichloridite in solution. It is intended for researchers, scientists, and drug development professionals using this reagent in their experiments, particularly in the synthesis of phosphoramidites and oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: What is β-cyanoethyl phosphorodichloridite and what is its primary application?

A1: β-Cyanoethyl phosphorodichloridite is a highly reactive organophosphorus compound with the chemical formula C₃H₄Cl₂NOP. It is a key reagent in nucleotide chemistry, primarily used as a precursor for the synthesis of β-cyanoethyl phosphoramidites. These phosphoramidites are the essential building blocks for the automated solid-phase synthesis of DNA and RNA oligonucleotides.[1][2][3]

Q2: Why is the stability of β-cyanoethyl phosphorodichloridite a concern?

A2: As a phosphorus (III) compound, β-cyanoethyl phosphorodichloridite is highly susceptible to hydrolysis and oxidation.[4][5][6] Degradation of the reagent leads to the formation of impurities that can significantly compromise the efficiency of subsequent phosphoramidite synthesis and, ultimately, the yield and purity of the final oligonucleotide product.[7] Strict anhydrous and inert atmospheric conditions are crucial for its storage and handling.[4][5][6]

Q3: What are the primary degradation pathways for β-cyanoethyl phosphorodichloridite?

A3: The main degradation pathway is hydrolysis, which occurs upon exposure to water. The two P-Cl bonds are highly reactive and will readily react with water to form phosphonic and phosphorous acid derivatives, releasing hydrochloric acid (HCl) as a byproduct. Oxidation to the corresponding P(V) species can also occur in the presence of oxidizing agents.

Q4: How should β-cyanoethyl phosphorodichloridite be properly stored and handled?

A4: To ensure its stability, β-cyanoethyl phosphorodichloridite should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C.[4] It is crucial to prevent any contact with moisture.[5][6] All handling should be performed in a dry, well-ventilated area, preferably within a glove box. Use only dry solvents and reagents when working with this compound.

Troubleshooting Guide

Problem 1: Low yield in phosphoramidite synthesis.

  • Question: I am experiencing low yields in my phosphoramidite synthesis reaction where β-cyanoethyl phosphorodichloridite is a starting material. What could be the cause?

  • Answer: Low yields in phosphoramidite synthesis are often attributed to the degradation of β-cyanoethyl phosphorodichloridite. The primary cause of degradation is exposure to moisture, which leads to hydrolysis of the reactive P-Cl bonds. This reduces the amount of active reagent available for the reaction. It is also possible that the starting material was already of low purity.

    • Troubleshooting Steps:

      • Verify Reagent Quality: Before starting the synthesis, assess the purity of your β-cyanoethyl phosphorodichloridite using ³¹P NMR spectroscopy. The spectrum should show a major peak for the desired product and minimal signals corresponding to hydrolysis or oxidation products.

      • Ensure Anhydrous Conditions: Use freshly distilled and dried solvents. Ensure all glassware is rigorously dried before use. Handle the reagent under a strict inert atmosphere (argon or nitrogen).

      • Check Reaction Stoichiometry: Inaccurate measurement of the reagents can lead to incomplete reactions and lower yields. Double-check all calculations and measurements.

Problem 2: Presence of unexpected impurities in the final oligonucleotide product.

  • Question: My final oligonucleotide product shows significant impurities. Could this be related to the quality of the initial β-cyanoethyl phosphorodichloridite?

  • Answer: Yes, the quality of the starting β-cyanoethyl phosphorodichloridite is critical. Impurities arising from its degradation can be carried through the phosphoramidite synthesis and subsequently incorporated into the growing oligonucleotide chain. These impurities can lead to truncated sequences or other modifications that are difficult to remove during purification.

    • Troubleshooting Steps:

      • Analyze the Starting Material: Use ³¹P NMR to check for the presence of P(V) impurities or other degradation products in your β-cyanoethyl phosphorodichloridite.

      • Optimize Purification: If impurities are present in the starting material and cannot be avoided, you may need to optimize the purification of the intermediate phosphoramidite to remove them before proceeding with oligonucleotide synthesis.

Data Presentation

Table 1: Typical ³¹P NMR Chemical Shifts for β-Cyanoethyl Phosphorodichloridite and Related Species

Compound/SpeciesPhosphorus Oxidation StateTypical ³¹P Chemical Shift (ppm)Notes
β-Cyanoethyl phosphorodichloridite P(III)~170 - 180The expected signal for the pure, active reagent.
β-Cyanoethyl phosphoramidite derivativesP(III)~140 - 155The desired product of the reaction with a nucleoside. Appears as two diastereomers.[8]
Hydrolysis Products (e.g., phosphonic acid esters)P(V)0 - 30Broad signals in this region indicate significant hydrolysis.
Oxidation Products (e.g., phosphoryl dichlorides)P(V)-5 - 10Sharp signals in this region can indicate oxidation of the starting material.
H₃PO₄ (Phosphoric Acid)P(V)0Often used as an external standard. Its presence could indicate extensive degradation.[9]

Note: Chemical shifts can vary depending on the solvent and other experimental conditions.

Experimental Protocols

Protocol 1: Quality Assessment of β-Cyanoethyl Phosphorodichloridite by ³¹P NMR Spectroscopy

This protocol outlines the procedure for determining the purity of β-cyanoethyl phosphorodichloridite and detecting the presence of common degradation products.

Materials:

  • β-Cyanoethyl phosphorodichloridite sample

  • Anhydrous deuterated chloroform (CDCl₃) or other suitable anhydrous deuterated solvent

  • NMR tubes and caps (oven-dried)

  • Gas-tight syringe

  • Inert atmosphere (argon or nitrogen)

Procedure:

  • Sample Preparation (under inert atmosphere): a. Take an oven-dried NMR tube and cap into a glove box or work under a stream of inert gas. b. Using a gas-tight syringe, carefully transfer approximately 0.1 mL of the β-cyanoethyl phosphorodichloridite sample into the NMR tube. c. Add approximately 0.5 mL of anhydrous CDCl₃ to the NMR tube. d. Cap the NMR tube tightly.

  • NMR Acquisition: a. Acquire a proton-decoupled ³¹P NMR spectrum. b. Use a sufficient number of scans to obtain a good signal-to-noise ratio. c. Set the spectral width to cover the expected chemical shift range for both P(III) and P(V) species (e.g., from 200 ppm to -30 ppm).

  • Data Analysis: a. Identify the main peak corresponding to β-cyanoethyl phosphorodichloridite. b. Integrate all peaks in the spectrum. c. Calculate the relative percentage of impurities (hydrolysis and oxidation products) by comparing their integral values to that of the main product peak. A high-purity sample should have minimal signals in the P(V) region.

Visualizations

degradation_pathway BCP β-Cyanoethyl phosphorodichloridite (P-III) Hydrolysis_Product Hydrolysis Products (e.g., Phosphonic Acid Derivatives) (P-V) BCP->Hydrolysis_Product Hydrolysis Oxidation_Product Oxidation Products (e.g., Phosphoryl Dichloride) (P-V) BCP->Oxidation_Product Oxidation H2O H₂O (Moisture) H2O->Hydrolysis_Product Low_Yield Low Yield in Phosphoramidite Synthesis Hydrolysis_Product->Low_Yield Impurities Oligonucleotide Impurities Hydrolysis_Product->Impurities Oxidation [O] Oxidation->Oxidation_Product Oxidation_Product->Low_Yield Oxidation_Product->Impurities

Caption: Degradation pathways of β-cyanoethyl phosphorodichloridite.

experimental_workflow cluster_prep Sample Preparation (Inert Atmosphere) cluster_analysis ³¹P NMR Analysis Sample β-Cyanoethyl phosphorodichloridite Sample NMR_Tube Dry NMR Tube Sample->NMR_Tube Solvent Anhydrous Deuterated Solvent Solvent->NMR_Tube Acquisition Acquire Proton-Decoupled ³¹P NMR Spectrum NMR_Tube->Acquisition Processing Process and Integrate Spectrum Acquisition->Processing Interpretation Identify Peaks and Quantify Purity Processing->Interpretation Decision Is Purity > 98%? Interpretation->Decision Purity Assessment Proceed Proceed with Synthesis Decision->Proceed Yes Purify Consider Purification or Use a New Batch Decision->Purify No

Caption: Workflow for quality assessment by ³¹P NMR.

troubleshooting_logic Problem Low Yield or Impurities in Synthesis Check_Purity Assess Purity of β-Cyanoethyl phosphorodichloridite via ³¹P NMR Problem->Check_Purity Pure Purity is High Check_Purity->Pure Yes Impure Purity is Low (Degradation Products Present) Check_Purity->Impure No Check_Conditions Review Experimental Conditions (Anhydrous, Inert Atmosphere) Good_Conditions Conditions are Optimal Check_Conditions->Good_Conditions Yes Bad_Conditions Conditions are Suboptimal Check_Conditions->Bad_Conditions No Pure->Check_Conditions Solution1 Use New/Purified Reagent Impure->Solution1 Solution3 Investigate Other Reaction Parameters Good_Conditions->Solution3 Solution2 Improve Handling and Storage Procedures. Dry Solvents. Bad_Conditions->Solution2

References

purification strategies for products synthesized with beta-Cyanoethyl phosphorodichloridite

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with products synthesized using beta-cyanoethyl phosphorodichloridite chemistry, primarily focusing on synthetic oligonucleotides.

Frequently Asked Questions (FAQs)

Q1: Why is purification of synthetic oligonucleotides necessary?

A: Purification is a critical step after oligonucleotide synthesis to remove impurities that can interfere with downstream applications.[1][2][3] The crude product contains the desired full-length oligonucleotide sequence, but also truncated sequences (failure sequences, often denoted as n-1, n-2, etc.), and by-products from the chemical reactions.[4] Inadequate purification can lead to problems such as non-specific binding, reduced efficiency in applications like PCR or sequencing, and inaccurate experimental data.[1] For therapeutic applications, purity is paramount to ensure safety and efficacy.

Q2: What are the most common impurities in crude oligonucleotide preparations?

A: The most common impurities are shorter, "failure" sequences (truncations) that result from incomplete coupling at each step of the synthesis.[5][][7] Other impurities can include residual protecting groups from the nucleobases or phosphate backbone, by-products of the deprotection step like acrylonitrile, and small molecule contaminants from the synthesis reagents.[3][8] In some cases, longer sequences (n+1) can also be present due to side reactions.[9][10]

Q3: What are the main methods for purifying synthetic oligonucleotides?

A: The most common purification methods, ranging from basic to high purity, are:

  • Desalting: Removes salts and other small molecule impurities.[1][2]

  • Cartridge Purification (Reverse-Phase): Often performed as "DMT-on" purification, it separates the full-length product from truncated sequences.[11][12]

  • High-Performance Liquid Chromatography (HPLC): Can be either Reverse-Phase (RP-HPLC) or Anion-Exchange (AEX-HPLC) and provides high purity.[1][5]

  • Polyacrylamide Gel Electrophoresis (PAGE): Offers the highest resolution and is ideal for applications requiring very high purity, especially for long oligonucleotides.[1][4][5]

Q4: How do I choose the right purification method for my application?

A: The choice of purification method depends on the length of the oligonucleotide and the requirements of the downstream application.[1][13]

  • Desalting is often sufficient for routine applications like PCR with short primers (≤ 35 bases).[11]

  • Cartridge purification is a good choice for applications like sequencing and cloning.[2]

  • HPLC is recommended for more demanding applications such as site-directed mutagenesis, and for modified oligonucleotides.[5][11]

  • PAGE is the method of choice for applications that are highly sensitive to the presence of shorter sequences, such as crystallography, gene synthesis, and therapeutic studies.[2][5][13]

Purification Method Comparison

The following table summarizes the key features of the most common oligonucleotide purification methods to aid in selecting the appropriate strategy.

Purification MethodPrinciple of SeparationPrimary Impurities RemovedTypical PurityRecommended ForAdvantagesDisadvantages
Desalting Size exclusion chromatographySalts, small molecule by-productsBasicShort primers (≤35 bases) for PCR, sequencingFast, inexpensiveDoes not remove failure sequences (n-1)[2]
Cartridge (DMT-on) HydrophobicityTruncated sequences (without 5'-DMT group)65-80%Standard DNA oligos, sequencing, cloningRapid, good for routine purification[14]Less effective for long oligos, doesn't remove DMT-on failure sequences[11]
RP-HPLC HydrophobicityTruncated sequences, some modified oligo failures>85%Modified oligos, demanding applications (mutagenesis)High purity, good for modified oligos[5][11]Resolution decreases with oligo length, not ideal for >50 bases[11]
AEX-HPLC Charge (number of phosphate groups)Truncated sequencesHighShort oligos (<40 bases) requiring high resolutionExcellent resolution for short sequences[1][15]Limited by oligo length, requires salt removal step[1]
PAGE Molecular WeightTruncated sequences (single base resolution)>95%[1][2]Long oligos (≥50 bases), crystallography, therapeuticsHighest purity and resolution[1][4][5]Lower yield, complex procedure, can damage some modifications[5][13]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of synthetic oligonucleotides.

Issue 1: Low Yield of Purified Oligonucleotide

Possible Cause Recommended Action
Inefficient Synthesis Review the trityl release data from the synthesizer. If coupling efficiency was low, the amount of full-length product will be reduced. Optimize synthesis conditions.
Loss during Purification For PAGE purification, recovery from the gel matrix can be inefficient. Ensure complete crushing of the gel slice and adequate elution time.[16] For cartridge purification, ensure proper loading and elution conditions.
Precipitation Issues After purification, ensure complete precipitation of the oligonucleotide with ethanol and salt. Chill the sample sufficiently and centrifuge at an appropriate speed and duration.
Inaccurate Quantification Verify the accuracy of your spectrophotometer. Small volumes and bubbles can lead to erroneous readings.

Issue 2: Presence of Shorter Sequences (n-1) in the Final Product

Possible Cause Recommended Action
Inefficient Capping during Synthesis If the capping step is inefficient, unreacted chains can be extended in subsequent cycles, leading to deletion mutations that are difficult to separate. Ensure capping reagents are fresh and the reaction time is sufficient.[9]
Inappropriate Purification Method Desalting does not remove truncated sequences. For applications sensitive to n-1 impurities, use a higher resolution method like PAGE.[2]
Co-elution during HPLC For RP-HPLC, the resolution between the full-length product and n-1 sequences decreases with increasing oligonucleotide length. Optimize the gradient for better separation.
DMT-on Failure Sequences In cartridge purification, if capping failed, some truncated sequences may still have the DMT group and will co-purify with the full-length product.[11] In this case, PAGE or HPLC purification is necessary.

Issue 3: Unexpected Peaks in HPLC or PAGE Analysis

Possible Cause Recommended Action
Residual Protecting Groups Incomplete deprotection can lead to modified oligonucleotides with different retention times or migration patterns. Ensure deprotection is carried out for the recommended time and at the correct temperature.
Formation of Secondary Structures Oligonucleotides can form secondary structures (hairpins, dimers) that can affect their migration in non-denaturing PAGE or their retention in HPLC. Analyze under denaturing conditions (e.g., with urea in PAGE).
Modification of Bases Acrylonitrile, a byproduct of cyanoethyl group removal, can modify thymidine bases. This can be identified by mass spectrometry.[9]
Phosphoramidite Dimer Addition Particularly with dG phosphoramidites, a dimer can form and be incorporated, leading to an n+1 impurity.[9]

Experimental Protocols

DMT-on Cartridge Purification Workflow

This protocol outlines the general steps for purifying an oligonucleotide using a reverse-phase cartridge with the dimethoxytrityl (DMT) group still attached to the 5' end of the full-length product.

DMT_on_Purification cluster_prep Preparation cluster_purify Purification cluster_deprotect_elute Deprotection & Elution cluster_final Final Steps start Start: Crude DMT-on Oligo prep_cartridge Condition Cartridge (Acetonitrile, then TEAA) start->prep_cartridge load_sample Load Sample onto Cartridge prep_cartridge->load_sample wash_failures Wash with Low % Acetonitrile (Removes n-1, salts) load_sample->wash_failures remove_dmt On-Cartridge Detritylation (e.g., Trifluoroacetic Acid) wash_failures->remove_dmt wash_dmt Wash to Remove DMT Group remove_dmt->wash_dmt elute_product Elute Purified Oligo (Higher % Acetonitrile) wash_dmt->elute_product dry_product Dry Purified Product elute_product->dry_product end End: Purified Oligonucleotide dry_product->end

Caption: Workflow for DMT-on oligonucleotide purification.

Polyacrylamide Gel Electrophoresis (PAGE) Purification Workflow

This protocol provides a general outline for purifying oligonucleotides using denaturing PAGE.

PAGE_Purification cluster_prep Preparation cluster_electrophoresis Electrophoresis cluster_extraction Extraction cluster_final Final Steps start Start: Deprotected Crude Oligo prep_sample Resuspend Oligo in Denaturing Loading Buffer start->prep_sample run_gel Run on Denaturing Polyacrylamide-Urea Gel prep_sample->run_gel visualize Visualize Bands (UV Shadowing or Staining) run_gel->visualize excise_band Excise Gel Slice with Full-Length Product visualize->excise_band crush_soak Crush Gel and Elute Oligo (Diffusion into Buffer) excise_band->crush_soak separate_gel Separate Eluted Oligo from Gel Debris crush_soak->separate_gel precipitate Ethanol Precipitation separate_gel->precipitate end End: Purified Oligonucleotide precipitate->end

Caption: Workflow for PAGE purification of oligonucleotides.

Logical Relationship of Impurity Removal

This diagram illustrates the relationship between different purification methods and the types of impurities they primarily target.

Impurity_Removal FLP Full-Length Product Cartridge Cartridge (DMT-on) FLP->Cartridge HPLC_PAGE HPLC / PAGE FLP->HPLC_PAGE N1 Truncated Sequences (n-1) N1->Cartridge N1->HPLC_PAGE Salts Salts & Small Molecules Desalting Desalting Salts->Desalting Desalted_Product Desalted Product (FLP + n-1) Desalting->Desalted_Product Cartridge_Product Cartridge Purified (Mostly FLP) Cartridge->Cartridge_Product High_Purity_Product High Purity Product (FLP) HPLC_PAGE->High_Purity_Product

Caption: Relationship between impurities and purification methods.

References

Technical Support Center: Beta-Cyanoethyl Phosphorodichloridite in Automated Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing beta-cyanoethyl phosphorodichloridite and its derivatives (phosphoramidites) in their experiments. The focus is on mitigating the effects of water contamination on reaction reactivity and ensuring high-yield, high-purity oligonucleotide synthesis.

Troubleshooting Guides

Issue: Low Coupling Efficiency and Reduced Final Yield

Low coupling efficiency is a primary indicator of problems in oligonucleotide synthesis, often linked to water contamination. This guide provides a systematic approach to diagnosing and resolving this issue.

Symptom Potential Cause Recommended Action
Consistently low trityl signal after each coupling step Widespread moisture contamination in reagents or on the synthesizer. 1. Verify Solvent Anhydrousness: Use a fresh, sealed bottle of anhydrous acetonitrile (ACN) with a water content of <30 ppm, ideally <10 ppm.[1][2] 2. Check Phosphoramidite Integrity: Use fresh, properly stored phosphoramidites. If degradation is suspected, dissolve a new vial in fresh anhydrous ACN.[3] 3. Dry Synthesizer Lines: If the synthesizer has been idle, run several ACN washes to ensure all fluidics are dry.
Sudden drop in trityl signal at a specific coupling step Degradation of a specific phosphoramidite. 1. Replace the Suspect Phosphoramidite: The phosphoramidite for the failing step is likely degraded. Replace it with a fresh vial. 2. Check for Base-Specific Instability: Deoxyguanosine (dG) phosphoramidites are particularly susceptible to hydrolysis.[1] Pay close attention to the stability of dG reagents.
Gradual decrease in coupling efficiency over the synthesis of a long oligonucleotide Accumulation of moisture in the system over time. 1. Use an In-line Drying Filter: Install a drying filter for the inert gas (argon or helium) supplied to the synthesizer.[4] 2. Minimize Reagent Exposure: Keep reagent bottles tightly sealed with septa and use syringes for solvent transfer to minimize exposure to atmospheric moisture.[1]
Presence of n-1 shortmer peaks in HPLC or mass spectrometry analysis Incomplete coupling at one or more steps. 1. Optimize Coupling Time: For sterically hindered or modified phosphoramidites, a longer coupling time may be required.[3] 2. Verify Reagent Concentrations: Ensure the phosphoramidite and activator solutions are at the correct concentrations.

Frequently Asked Questions (FAQs)

Q1: How does water contamination affect the reactivity of this compound and its phosphoramidite derivatives?

A1: Water contamination has a severe negative impact on the reactivity of phosphoramidites. The phosphorus (III) center is highly susceptible to hydrolysis. In the presence of water, the activated phosphoramidite reacts with water instead of the 5'-hydroxyl group of the growing oligonucleotide chain. This reaction forms an unreactive H-phosphonate, which cannot participate in the coupling reaction, leading to a truncated sequence (n-1 impurity) and a significant reduction in the final yield of the full-length oligonucleotide.[1][2]

Q2: What is the primary degradation product of a phosphoramidite exposed to water?

A2: The primary degradation product from the hydrolysis of a phosphoramidite is its corresponding H-phosphonate. This occurs through the nucleophilic attack of a water molecule on the phosphorus center.[1]

Q3: Are all phosphoramidites equally sensitive to water?

A3: No, the stability of deoxyribonucleoside phosphoramidites in the presence of water generally follows the order: T > dC > dA >> dG.[1] This means that thymidine (T) phosphoramidite is the most stable, while 2'-deoxyguanosine (dG) phosphoramidite is particularly susceptible to degradation. The degradation of dG phosphoramidite can even be autocatalytic.

Q4: What is the recommended maximum water content in solvents used for oligonucleotide synthesis?

A4: To ensure optimal performance and minimize phosphoramidite degradation, it is crucial to use anhydrous solvents. The recommended water content in acetonitrile, the most common solvent, should be less than 30 parts per million (ppm), with a preference for 10 ppm or less.[1][2]

Q5: How can I minimize water contamination in my reagents and on the synthesizer?

A5: To minimize water contamination, adhere to the following best practices:

  • Use fresh, high-purity, anhydrous grade acetonitrile with a water content of less than 30 ppm.[1]

  • Store phosphoramidites under an inert atmosphere, such as argon or nitrogen, at low temperatures (typically -20°C).

  • When dissolving phosphoramidites, use a syringe to inject anhydrous acetonitrile through the septum of the vial to avoid exposure to atmospheric moisture.

  • Consider adding high-quality molecular sieves (3 Å) to the dissolved phosphoramidite solution, especially for custom or hygroscopic amidites, and allowing it to stand overnight before use.

  • Use an in-line drying filter for the inert gas supplied to the synthesizer.[4]

Data Presentation

The impact of coupling efficiency on the theoretical yield of the final full-length oligonucleotide is exponential. Even a small decrease in the average coupling efficiency per step leads to a dramatic reduction in the overall yield, especially for longer oligonucleotides.

Table 1: Impact of Average Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide [3]

Oligonucleotide LengthAverage Coupling Efficiency: 99.5%Average Coupling Efficiency: 99.0%Average Coupling Efficiency: 98.0%
20mer 90.9%82.6%68.0%
50mer 77.9%60.5%36.4%
100mer 60.6%36.6%13.3%

This table illustrates the theoretical maximum yield of the full-length product based on the average coupling efficiency for each cycle.

Experimental Protocols

Protocol: Synthesis of a 5'-DMT-Protected Nucleoside-3'-O-(2-cyanoethyl-N,N-diisopropyl)phosphoramidite

This protocol outlines the phosphitylation of a 5'-DMT-protected nucleoside using 2-cyanoethyl N,N-diisopropylchlorophosphoramidite, a common phosphitylating agent. The principles and precautions are directly applicable when using this compound. The key to success is the rigorous exclusion of water at every step.

Materials:

  • 5'-O-(4,4'-dimethoxytrityl)-protected nucleoside (e.g., DMT-Thymidine)

  • Anhydrous Dichloromethane (DCM)

  • N,N-diisopropylethylamine (DIPEA), freshly distilled

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • Anhydrous methanol

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography (deactivated with triethylamine)

  • Hexane, Ethyl Acetate, and Triethylamine for chromatography

Procedure:

  • Preparation of Glassware: All glassware must be rigorously dried in an oven at >120°C overnight and cooled under a stream of dry argon or nitrogen.

  • Reaction Setup:

    • Dissolve the 5'-O-DMT-protected nucleoside (1 equivalent) in anhydrous DCM in a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum.

    • Add freshly distilled DIPEA (2.5 equivalents) to the solution while stirring under an inert atmosphere.

    • Cool the reaction mixture to 0°C in an ice bath.

  • Phosphitylation:

    • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 equivalents) dropwise to the stirred solution via a syringe.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Reaction Monitoring:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate with a small amount of triethylamine. The product should be more nonpolar than the starting nucleoside.

  • Quenching and Workup:

    • Once the reaction is complete, cool the flask to 0°C and quench the reaction by the slow addition of anhydrous methanol (to react with any unreacted phosphitylating agent).

    • Add saturated sodium bicarbonate solution and transfer the mixture to a separatory funnel.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel that has been pre-treated with a solvent mixture containing triethylamine to prevent hydrolysis of the product on the column. Elute with a gradient of hexane/ethyl acetate containing a small percentage of triethylamine.

  • Storage:

    • The purified phosphoramidite should be dried under high vacuum to remove all residual solvents and stored under an inert atmosphere at -20°C.

Visualizations

Hydrolysis_Pathway cluster_0 Desired Reaction Pathway cluster_1 Undesired Hydrolysis Pathway Phosphoramidite Reactive Phosphoramidite H_Phosphonate Unreactive H-Phosphonate Phosphoramidite->H_Phosphonate Hydrolysis Coupled_Product Coupled Product (n) Phosphoramidite->Coupled_Product Coupling Water Water (Contaminant) Water->H_Phosphonate Truncated_Sequence Truncated Sequence (n-1) H_Phosphonate->Truncated_Sequence No Coupling Growing_Oligo Growing Oligonucleotide (5'-OH) Growing_Oligo->Coupled_Product Growing_Oligo->Truncated_Sequence

Caption: Reaction pathways of a phosphoramidite in the presence and absence of water.

Troubleshooting_Workflow Start Low Coupling Efficiency Detected Check_Reagents Step 1: Verify Reagent Quality - Anhydrous Solvents (<30 ppm H2O) - Fresh Phosphoramidites - Activator Integrity Start->Check_Reagents Reagents_OK Reagents OK? Check_Reagents->Reagents_OK Check_Protocol Step 2: Review Synthesis Protocol - Coupling Time - Reagent Concentrations Protocol_OK Protocol OK? Check_Protocol->Protocol_OK Check_Instrument Step 3: Inspect Synthesizer - Check for Leaks - Verify Reagent Delivery Volumes Instrument_OK Instrument OK? Check_Instrument->Instrument_OK Reagents_OK->Check_Protocol Yes Resolve_Reagents Action: - Use fresh, anhydrous reagents - Dry solvents with molecular sieves Reagents_OK->Resolve_Reagents No Protocol_OK->Check_Instrument Yes Resolve_Protocol Action: - Optimize coupling time - Verify concentrations Protocol_OK->Resolve_Protocol No Resolve_Instrument Action: - Perform maintenance - Calibrate delivery volumes Instrument_OK->Resolve_Instrument No Success Coupling Efficiency Restored Instrument_OK->Success Yes Resolve_Reagents->Check_Reagents Resolve_Protocol->Check_Protocol Resolve_Instrument->Check_Instrument

Caption: Systematic workflow for troubleshooting low coupling efficiency in oligonucleotide synthesis.

References

Technical Support Center: Managing P(V) Impurities in Beta-Cyanoethyl Phosphorodichloridite Reagents

Author: BenchChem Technical Support Team. Date: December 2025

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This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing pentavalent phosphorus (P(V)) impurities in beta-cyanoethyl phosphorodichloridite and related phosphoramidite reagents. P(V) species are a primary cause of reduced yield and purity in oligonucleotide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are P(V) impurities?

This compound is a key reagent used in the synthesis of phosphoramidites, which are the building blocks for manufacturing synthetic DNA and RNA oligonucleotides.[1] The phosphorus atom in the desired, active reagent is in the trivalent state (P(III)). P(V) impurities are undesirable, oxidized forms of the reagent where the phosphorus atom is in the pentavalent state, typically as a phosphate.

Q2: How do P(V) impurities form?

P(V) impurities primarily form through the oxidation of the desired P(III) species. This oxidation can be caused by exposure to ambient moisture and oxygen.[2] Improper handling, storage, or the use of non-anhydrous solvents can accelerate the degradation of the P(III) reagent into its P(V) form.

Q3: What is the impact of P(V) impurities on oligonucleotide synthesis?

P(V) impurities are considered "reactive but noncritical" or "critical" impurities.[3][4] They are detrimental to oligonucleotide synthesis because they can act as capping agents. Instead of extending the oligonucleotide chain, a P(V) impurity can react with the 5'-hydroxyl group of the growing chain, terminating its extension. This leads to a higher proportion of truncated sequences (n-1, n-2, etc.), significantly reducing the yield of the desired full-length product and complicating downstream purification.[5][]

Q4: How can I detect and quantify P(V) impurities?

The most effective and widely used method for detecting and quantifying P(V) impurities is Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy.[7][8][9] This technique provides a clear distinction between P(III) and P(V) species due to their different chemical shifts.

Q5: What is a typical acceptable level of P(V) impurities in a phosphoramidite reagent?

For high-quality oligonucleotide synthesis, the P(V) impurity level in phosphoramidite reagents should be as low as possible, ideally less than 1%, and for demanding applications, below 0.5%.[7]

Troubleshooting Guide

Problem: My oligonucleotide synthesis failed, showing low coupling efficiency and a high percentage of truncated sequences.

This is a classic symptom of poor reagent quality, often linked to P(V) impurities or moisture. Follow these troubleshooting steps:

Q: How do I confirm if my phosphoramidite reagent is the problem? A: The definitive method is to analyze the reagent using ³¹P NMR spectroscopy.[8] Compare the spectrum of your reagent to a fresh, high-quality standard. An elevated percentage of signals in the P(V) region confirms degradation.

Q: My trityl monitor shows a sudden drop in signal during synthesis. What does this indicate? A: A sudden drop in the trityl signal points to a failure in the preceding coupling step for a specific monomer.[10] This can be caused by a degraded bottle of that particular phosphoramidite (high in P(V) impurities), issues with reagent delivery, or moisture contamination.

Q: I suspect moisture is the issue. What are the common sources? A: Moisture is a primary cause of both phosphoramidite degradation (forming P(V)) and direct interference with the coupling reaction.[2] Key sources include:

  • Acetonitrile (ACN): Ensure the ACN used for phosphoramidite dissolution and washes is anhydrous (ideally <30 ppm water).[10]

  • Synthesizer Lines: The fluidics system can accumulate moisture if left idle.

  • Inert Gas: The argon or helium supply should be passed through an in-line drying filter.[2]

Q: Can I salvage a reagent that has a high P(V) content? A: For this compound itself, careful vacuum distillation can be used for purification.[11] However, for the more complex nucleoside phosphoramidites derived from it, purification is often impractical in a standard lab setting. It is generally recommended to discard the degraded reagent and use a fresh, high-quality lot. In some cases, treating a reagent with molecular sieves can remove water and improve performance.[12]

Data Presentation: ³¹P NMR Chemical Shifts

³¹P NMR is the primary tool for assessing the purity of phosphorodichloridite and phosphoramidite reagents. The chemical shift (δ) is indicative of the phosphorus environment.

Phosphorus SpeciesOxidation StateTypical ³¹P NMR Chemical Shift Range (ppm)Comments
This compoundP(III)~175 - 185The desired starting material.
Nucleoside PhosphoramiditesP(III)~140 - 155The active building blocks for synthesis. Often appear as two peaks (diastereomers).[8]
P(V) Impurities (e.g., Phosphates, H-phosphonates) P(V) -25 - 50 These signals indicate oxidized, inactive species that are detrimental to synthesis.[7][8][13]

Note: Chemical shifts can vary slightly based on the solvent, concentration, and specific substituents on the phosphorus atom.

Experimental Protocols

Protocol 1: Quality Control of Phosphoramidite Reagent using ³¹P NMR

Objective: To quantify the percentage of P(V) impurities in a beta-cyanoethyl-derived nucleoside phosphoramidite sample.

Methodology:

  • Sample Preparation:

    • In a dry NMR tube under an inert atmosphere (e.g., in a glovebox), dissolve approximately 10-20 mg of the phosphoramidite reagent in 0.5 mL of anhydrous deuterated acetonitrile (CD₃CN) or deuterated chloroform (CDCl₃).

    • Cap the NMR tube securely to prevent atmospheric moisture contamination.

  • NMR Acquisition:

    • Acquire a proton-decoupled ³¹P NMR spectrum.[7]

    • Spectrometer Frequency: 121 MHz or higher.

    • Pulse Program: Use a standard inverse-gated proton decoupling sequence (e.g., zgig on Bruker instruments) to suppress the Nuclear Overhauser Effect (NOE) for accurate quantification.[14]

    • Relaxation Delay (d1): Set a sufficiently long relaxation delay (e.g., 5-10 seconds) to ensure complete relaxation of all phosphorus nuclei, which is critical for accurate integration.

    • Number of Scans: Acquire a sufficient number of scans (e.g., 128-1024) to achieve a good signal-to-noise ratio, especially for detecting low-level impurities.[7]

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, baseline correction).

    • Integrate the area of the P(III) signals (typically ~140-155 ppm) and the P(V) signals (typically -25 to 50 ppm).

    • Calculate the P(V) impurity percentage using the following formula: % P(V) = [Area(P(V)) / (Area(P(III)) + Area(P(V)))] * 100

Visualizations

Diagram 1: Oxidation Pathway of Phosphoramidite Reagent

OxidationPathway cluster_reaction P_III Active P(III) Reagent (e.g., Phosphoramidite) P_V Inactive P(V) Impurity (Phosphate) P_III->P_V Degradation Moisture O₂, H₂O (Moisture, Air) Moisture->P_III Oxidation

Caption: Oxidation of the desired P(III) reagent to its detrimental P(V) form.

Diagram 2: Troubleshooting Workflow for Low Coupling Efficiency

TroubleshootingWorkflow start Low Coupling Efficiency or High Truncation check_amidite Analyze Phosphoramidite via ³¹P NMR start->check_amidite is_degraded P(V) Impurities > 1%? check_amidite->is_degraded replace_amidite Replace with Fresh Reagent Lot is_degraded->replace_amidite Yes check_solvents Check Solvents & System for Moisture is_degraded->check_solvents No end_good Problem Resolved replace_amidite->end_good karl_fischer Perform Karl Fischer Titration on ACN check_solvents->karl_fischer is_wet Water > 30 ppm? karl_fischer->is_wet replace_solvents Replace Solvents & Purge Synthesizer Lines is_wet->replace_solvents Yes review_protocol Review Synthesis Protocol (Coupling Times, etc.) is_wet->review_protocol No replace_solvents->end_good review_protocol->end_good

Caption: A step-by-step decision tree for troubleshooting synthesis failures.

Diagram 3: Reagent Quality Control Logic

QC_Logic start New Reagent Lot Received qc_check ³¹P NMR Analysis Purity Check start->qc_check decision P(V) % < 1.0? qc_check->decision pass PASS Release for Synthesis decision->pass Yes fail FAIL Quarantine & Reject Lot decision->fail No storage Store in validated freezer under inert atmosphere pass->storage

Caption: Quality control workflow for incoming phosphoramidite reagents.

References

Navigating the Challenges of Scalable Reactions with beta-Cyanoethyl Phosphorodichloridite: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, scaling up chemical reactions is a critical phase where laboratory success must translate to efficient and reliable large-scale production. Reactions involving beta-Cyanoethyl phosphorodichloridite, a key reagent in the synthesis of phosphoramidites for oligonucleotide therapeutics, present unique challenges. This technical support center provides troubleshooting guidance and frequently asked questions to address specific issues encountered during the scale-up of these sensitive but crucial reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when scaling up reactions with this compound?

A1: The primary challenge is maintaining anhydrous (dry) conditions. This compound and the resulting phosphoramidites are highly sensitive to moisture.[1][2][3][4] Water can hydrolyze the phosphorodichloridite and the subsequent phosphoramidite, leading to the formation of H-phosphonate and other byproducts.[1][5] This reduces the concentration of the active reagent and significantly lowers the coupling efficiency in downstream applications like oligonucleotide synthesis, resulting in a higher percentage of truncated sequences.[1][2] As the reaction scale increases, the surface area of the equipment and the volume of solvents and reagents also increase, making it more difficult to exclude ambient moisture.

Q2: How does moisture content in solvents affect the reaction at scale?

A2: Moisture in solvents, particularly acetonitrile, directly impacts the success of the reaction by reacting with the activated phosphoramidite, rendering it inactive for the desired coupling reaction.[1][2] For optimal performance, the water content in acetonitrile should be less than 30 parts per million (ppm), with a preference for 10 ppm or less.[1] At a larger scale, even trace amounts of water in large volumes of solvent can lead to significant reagent degradation and yield loss.

Q3: Are exothermic reactions a concern when working with this compound on a large scale?

A3: Yes, phosphitylation reactions can be exothermic, and managing the heat generated is crucial during scale-up. As the reaction volume increases, the surface-area-to-volume ratio of the reactor decreases, which hinders efficient heat dissipation.[6] This can lead to a rapid increase in temperature, potentially causing side reactions, degradation of sensitive reagents and products, and in worst-case scenarios, a thermal runaway.

Q4: What are the common impurities encountered when scaling up, and how do they affect the final product?

A4: Common impurities include H-phosphonates from hydrolysis, (n-1) deletion sequences from incomplete coupling or capping in oligonucleotide synthesis, and side products from reactions with impurities in the starting materials.[5][7][8] The presence of even small percentages of reactive impurities in the phosphoramidite can be amplified during the repetitive cycles of oligonucleotide synthesis, leading to a significant decrease in the purity of the final product.[9] These impurities can be difficult and costly to remove during downstream purification.[7]

Q5: How does the scale of synthesis affect the final yield of oligonucleotides?

A5: The final yield of purified oligonucleotides is significantly lower than the initial synthesis scale and is highly dependent on the coupling efficiency at each step.[10][11][12][13] As the length of the oligonucleotide increases, the cumulative effect of any inefficiency in coupling becomes more pronounced, leading to a lower percentage of the full-length product.[2][11] For example, with a 98.5% coupling efficiency, the theoretical yield of a 20-mer is 75%, but for a 100-mer, it drops to approximately 22%.[3] At a larger scale, maintaining consistently high coupling efficiency is more challenging, which can further impact the final yield.

Troubleshooting Guides

Issue 1: Low Yield of Phosphitylated Product
Potential Cause Recommended Solution(s)
Moisture Contamination - Use fresh, anhydrous solvents with a water content of <30 ppm (ideally <10 ppm), verified by Karl Fischer titration.[1] - Dry all glassware and reactors thoroughly under vacuum with heating. - Conduct the reaction under a dry, inert atmosphere (e.g., argon or nitrogen).
Degraded this compound - Use freshly distilled or recently purchased reagent. - Store the reagent at low temperatures (e.g., -0°C) under an inert atmosphere and protected from light.[14] - Before use on a large scale, perform a small-scale test reaction to confirm the reagent's activity.
Inefficient Mixing - Optimize the reactor's agitation speed and impeller design to ensure homogeneous mixing of reactants, especially as the viscosity of the reaction mixture may change. - For very large-scale reactions, consider using a reactor with baffles to improve mixing efficiency.
Incorrect Stoichiometry - Carefully verify the molar ratios of all reactants before charging them to the reactor. - Ensure accurate measurement and dispensing of reagents, accounting for any potential losses during transfer.
Issue 2: Poor Purity of Crude Product (Presence of Side Products)
Potential Cause Recommended Solution(s)
Formation of H-phosphonate - Rigorously exclude water from the reaction system.[1] - Analyze the purity of the this compound before use to ensure it is free from hydrolysis products.
Side reactions due to temperature fluctuations - Implement a robust temperature control system for the reactor (e.g., a jacketed reactor with a thermal control unit). - Add the this compound to the reaction mixture at a controlled rate to manage the exotherm. - Monitor the internal temperature of the reaction continuously.
Impurities in starting materials - Use high-purity starting materials.[15] - Analyze the purity of the alcohol to be phosphitylated to ensure it is free from reactive impurities.
Issue 3: Inconsistent Results Between Batches
Potential Cause Recommended Solution(s)
Variability in raw material quality - Establish strict quality control specifications for all incoming raw materials, including this compound, solvents, and other reagents.[15] - Source materials from reliable vendors with consistent quality.
Inconsistent reaction conditions - Develop and strictly follow a detailed Standard Operating Procedure (SOP) for the entire process. - Ensure that all process parameters (e.g., temperature, addition rates, mixing speeds, reaction times) are accurately controlled and monitored for each batch.
Atmospheric moisture fluctuations - Be particularly vigilant about maintaining an inert and dry atmosphere, especially during humid conditions.[2] - Consider performing the reaction in a controlled environment with low humidity.

Data Presentation

Table 1: Impact of Coupling Efficiency on Theoretical Yield of Full-Length Oligonucleotide

Oligonucleotide Length98.5% Coupling Efficiency99.5% Coupling Efficiency
20-mer75.0%90.9%
50-mer47.7%78.2%
100-mer22.4%60.9%
150-mer10.5%47.4%
Data compiled from sources discussing theoretical yields in oligonucleotide synthesis.[3][11]

Table 2: Recommended Purity Specifications for Solvents and Reagents

Substance Parameter Recommended Specification
AcetonitrileWater Content< 30 ppm (ideal: < 10 ppm)[1]
This compoundPurity> 98%
PhosphoramiditesPurity≥ 99.0%[15]

Experimental Protocols

Generalized Protocol for Scaled-Up Phosphitylation

Objective: To synthesize a nucleoside phosphoramidite using this compound on a multi-gram scale.

Materials:

  • Protected nucleoside

  • This compound

  • Anhydrous dichloromethane (DCM) or acetonitrile

  • N,N-Diisopropylethylamine (DIPEA), freshly distilled

  • Anhydrous workup and purification solvents (e.g., ethyl acetate, hexane)

Equipment:

  • Jacketed glass reactor with overhead stirrer, thermocouple, and inert gas inlet/outlet

  • Addition funnel or syringe pump for controlled addition

  • Temperature control unit

  • Filtration apparatus suitable for the reaction scale

Procedure:

  • Reactor Preparation: Thoroughly dry the reactor and all associated glassware under vacuum with heating. Assemble the reactor system and purge with dry argon or nitrogen.

  • Reactant Charging: Dissolve the protected nucleoside in anhydrous DCM in the reactor. Cool the solution to 0-5 °C using the temperature control unit.

  • Base Addition: Add freshly distilled DIPEA to the stirred solution.

  • Controlled Addition of Phosphitylating Agent: Slowly add this compound to the reaction mixture via an addition funnel or syringe pump over a period of 1-2 hours. Maintain the internal temperature below 10 °C throughout the addition.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or ³¹P NMR. The reaction is typically complete within 1-3 hours after the addition is finished.

  • Workup: Once the reaction is complete, proceed with the appropriate aqueous or non-aqueous workup to remove salts and unreacted reagents. All solvents used in the workup should be anhydrous to prevent product degradation.

  • Purification: Purify the crude phosphoramidite by silica gel chromatography using a solvent system containing a small amount of a non-nucleophilic base (e.g., triethylamine) to prevent hydrolysis on the silica gel. Alternatively, precipitation methods can be developed to avoid chromatography at a large scale.[16]

  • Drying and Storage: Dry the purified product under high vacuum to remove all residual solvents. Store the final phosphoramidite under an inert atmosphere at low temperature.

Visualizations

experimental_workflow Experimental Workflow for Scaled-Up Phosphitylation cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream Processing prep_reactor Reactor Drying and Inerting charge Charge Nucleoside and Solvent prep_reactor->charge prep_reagents Prepare Anhydrous Reagents prep_reagents->charge cool Cool to 0-5 °C charge->cool add_base Add DIPEA cool->add_base add_phosph Controlled Addition of This compound add_base->add_phosph monitor Monitor Reaction (TLC, NMR) add_phosph->monitor workup Workup (Aqueous/Non-aqueous) monitor->workup purify Purification (Chromatography/Precipitation) workup->purify dry Drying under Vacuum purify->dry store Store under Inert Atmosphere dry->store

Caption: Workflow for scaled-up phosphitylation reactions.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_moisture Check for Moisture Contamination start->check_moisture check_reagent Assess Reagent Quality start->check_reagent check_conditions Review Reaction Conditions start->check_conditions solution_moisture Implement Strict Anhydrous Techniques check_moisture->solution_moisture solution_reagent Use Fresh/Purified Reagents check_reagent->solution_reagent solution_conditions Optimize Mixing, Temperature, Stoichiometry check_conditions->solution_conditions

Caption: Troubleshooting decision tree for low reaction yield.

References

Validation & Comparative

A Comparative Guide to Phosphitylating Agents: Beta-Cyanoethyl Phosphorodichloridite in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic chemistry, particularly in the assembly of oligonucleotides and other modified biological molecules, the choice of phosphitylating agent is a critical determinant of reaction efficiency, yield, and purity of the final product. This guide provides an objective comparison of beta-cyanoethyl phosphorodichloridite and other commonly employed phosphitylating agents, supported by available experimental data and detailed methodologies.

Introduction to Phosphitylating Agents

Phosphitylating agents are reactive phosphorus(III) compounds used to introduce a phosphite group onto an alcohol, most notably the hydroxyl groups of nucleosides in oligonucleotide synthesis. This phosphitylation step is the cornerstone of the widely adopted phosphoramidite method for DNA and RNA synthesis. The resulting phosphoramidite monomers are then sequentially coupled to a growing oligonucleotide chain. The ideal phosphitylating agent should offer high reactivity under mild conditions, stability for storage and handling, and lead to minimal side reactions.

This guide will focus on the performance of this compound in comparison to other prevalent reagents, such as 2-cyanoethyl N,N-diisopropylchlorophosphoramidite and 2-cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite.

Performance Comparison of Phosphitylating Agents

The selection of a phosphitylating agent significantly impacts the efficiency of phosphoramidite synthesis and the subsequent coupling reactions in oligonucleotide synthesis. Key performance indicators include the yield of the phosphitylated product (the phosphoramidite monomer), the coupling efficiency during oligonucleotide synthesis, and the stability of the agent.

Phosphitylating AgentTypical Yield of Phosphitylated NucleosideCoupling Efficiency in Oligonucleotide SynthesisKey Characteristics
This compound Generally high, but can be variable depending on reaction conditions and purification.High, with stepwise coupling yields often exceeding 99% when used to generate phosphoramidites for automated synthesis.[1][2]Highly reactive, sensitive to moisture. May require fresh preparation. Can lead to the formation of P(V) impurities if not handled carefully.
2-Cyanoethyl N,N-diisopropylchlorophosphoramidite 40% to 90% in microwave-assisted synthesis, demonstrating a broad range depending on the nucleoside.[3]Very high, typically >99%, making it a gold standard for automated oligonucleotide synthesis.[4]More stable than the corresponding dichloridite, making it easier to handle and store. The diisopropylamino group provides a good balance of reactivity and stability.[5]
2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite High, used for in situ preparation of deoxyribonucleoside phosphoramidites.High, comparable to other standard phosphoramidites.Offers good stability and is a versatile reagent for phosphitylation.

Note: Direct comparative yield data under identical conditions is scarce in publicly available literature. The yields are highly dependent on the specific nucleoside, reaction conditions (solvent, base, temperature), and purification methods.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for successful phosphitylation and subsequent oligonucleotide synthesis. Below are representative protocols for the key stages of the phosphoramidite method.

Protocol 1: Phosphitylation of a Protected Nucleoside using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

This protocol outlines the synthesis of a nucleoside phosphoramidite, a key building block for oligonucleotide synthesis.

Materials:

  • 5'-O-DMT-protected nucleoside

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Acetonitrile

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve the 5'-O-DMT-protected nucleoside in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add DIPEA to the solution, followed by the dropwise addition of 2-cyanoethyl N,N-diisopropylchlorophosphoramidite.

  • Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature over 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure nucleoside phosphoramidite.

Protocol 2: Automated Solid-Phase Oligonucleotide Synthesis Cycle

This protocol describes the four-step cycle for adding a single nucleotide to a growing chain on a solid support using a DNA synthesizer.

1. Detritylation (Deblocking):

  • Reagent: 3% Trichloroacetic acid (TCA) or Dichloroacetic acid (DCA) in an anhydrous solvent (e.g., DCM).

  • Procedure: The DMT protecting group on the 5'-hydroxyl of the support-bound nucleoside is removed by treatment with the acidic solution. This exposes the 5'-hydroxyl for the subsequent coupling reaction. The column is then washed with anhydrous acetonitrile.

2. Coupling:

  • Reagents: Nucleoside phosphoramidite and an activator (e.g., 1H-tetrazole, 5-(ethylthio)-1H-tetrazole (ETT), or 4,5-dicyanoimidazole (DCI)) in anhydrous acetonitrile.

  • Procedure: The phosphoramidite and activator are delivered to the synthesis column. The activator protonates the nitrogen of the phosphoramidite, making it highly reactive. The free 5'-hydroxyl of the support-bound nucleoside attacks the activated phosphorus, forming a phosphite triester linkage.

3. Capping:

  • Reagents: Capping Reagent A (e.g., acetic anhydride in THF/pyridine) and Capping Reagent B (e.g., N-methylimidazole in THF).

  • Procedure: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, they are acetylated (capped). This ensures that only the full-length oligonucleotides are synthesized.

4. Oxidation:

  • Reagent: A solution of iodine in a mixture of THF, pyridine, and water.

  • Procedure: The unstable phosphite triester linkage is oxidized to a more stable phosphate triester using the iodine solution. This completes the addition of one nucleotide.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Key Considerations and Side Reactions

Stability: Phosphorodichloridites like this compound are generally more reactive and less stable than their chlorophosphoramidite counterparts.[5] They are highly sensitive to moisture and may require fresh preparation before use to ensure high yields.[5] Phosphoramidites, particularly those with bulky dialkylamino groups like diisopropylamino, exhibit greater stability, making them more suitable for automated synthesis where reagents may be stored in solution on the synthesizer.[6]

Side Reactions: A significant side reaction in oligonucleotide synthesis using cyanoethyl-protected phosphoramidites is the cyanoethylation of the nucleobases, particularly thymine and guanine.[7] This can occur during the final deprotection step when the cyanoethyl groups are removed. The generated acrylonitrile can act as a Michael acceptor and react with the nucleobases.[7] Careful control of deprotection conditions is necessary to minimize this side reaction.

Visualizing the Workflow

The Phosphoramidite Synthesis Cycle

The following diagram illustrates the key steps in the automated solid-phase synthesis of oligonucleotides using the phosphoramidite method.

Oligonucleotide_Synthesis_Cycle cluster_cycle Solid-Phase Synthesis Cycle node_detritylation 1. Detritylation (DMT Removal) node_coupling 2. Coupling (Phosphoramidite Addition) node_detritylation->node_coupling Exposed 5'-OH node_capping 3. Capping (Blocking Failures) node_coupling->node_capping Phosphite Triester Formed node_oxidation 4. Oxidation (Phosphite to Phosphate) node_capping->node_oxidation Capped Failures node_oxidation->node_detritylation Stable Phosphate Triester node_end Elongated Chain (Ready for next cycle) node_oxidation->node_end node_start Start: Support-bound Nucleoside (DMT-on) node_start->node_detritylation node_end->node_detritylation Repeat Cycle node_cleavage Final Cleavage & Deprotection node_end->node_cleavage Synthesis Complete node_product Purified Oligonucleotide node_cleavage->node_product Phosphitylation_Workflow node_agent Choice of Phosphitylating Agent (e.g., this compound) node_phosphitylation Phosphitylation of Protected Nucleoside node_agent->node_phosphitylation Determines reactivity and stability node_phosphoramidite Nucleoside Phosphoramidite Monomer node_phosphitylation->node_phosphoramidite Yield and purity node_synthesis Solid-Phase Oligonucleotide Synthesis node_phosphoramidite->node_synthesis Coupling efficiency node_oligonucleotide Crude Oligonucleotide node_synthesis->node_oligonucleotide Overall yield and purity node_purification Purification node_oligonucleotide->node_purification node_final_product Final Pure Oligonucleotide node_purification->node_final_product

References

advantages of using beta-Cyanoethyl protecting group in oligonucleotide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the premier choice for phosphate protection in solid-phase oligonucleotide synthesis.

In the intricate process of chemically synthesizing oligonucleotides, the strategic use of protecting groups is paramount to achieving high-yield, high-fidelity products. Among the various strategies for protecting the internucleotidic phosphodiester linkage, the beta-cyanoethyl (CE) group has firmly established itself as the industry standard. This guide provides an in-depth comparison of the beta-cyanoethyl protecting group against its alternatives, supported by experimental data and detailed protocols, to elucidate its distinct advantages for researchers and professionals in the field of drug development and molecular biology.

Superior Performance of the Beta-Cyanoethyl Protecting Group

The widespread adoption of beta-cyanoethyl phosphoramidites stems from a combination of favorable characteristics that collectively contribute to a more efficient and reliable synthesis process. These advantages include high coupling efficiencies, rapid and clean deprotection, and the avoidance of harsh and hazardous reagents.

Coupling Efficiency: The Foundation of High-Yield Synthesis

The success of oligonucleotide synthesis is fundamentally dependent on the efficiency of each coupling step. Beta-cyanoethyl phosphoramidites consistently demonstrate high coupling efficiencies, typically exceeding 99%.[1][2] This near-quantitative reaction at each step is crucial for the synthesis of long oligonucleotides, as even a small decrease in coupling efficiency can dramatically reduce the yield of the full-length product.

Protecting GroupTypical Coupling Efficiency (%)Impact on a 50-mer Oligonucleotide Yield (%)
Beta-Cyanoethyl >99 >60
Methyl~95-98~8-22
Allyl~98-99~37-60

Table 1: Comparison of typical coupling efficiencies and their theoretical impact on the final yield of a 50-mer oligonucleotide. The yield is calculated as (Coupling Efficiency)^49.

Deprotection: A Balancing Act of Lability and Stability

An ideal protecting group must be stable throughout the synthesis cycle yet readily removable under conditions that do not compromise the integrity of the newly synthesized oligonucleotide. The beta-cyanoethyl group excels in this regard. It is stable to the acidic conditions of the detritylation step and the reagents used during coupling, capping, and oxidation. However, it is rapidly cleaved under mild basic conditions via a β-elimination mechanism.[3][4]

Protecting GroupDeprotection ConditionsDeprotection TimeByproducts
Beta-Cyanoethyl Concentrated Ammonium Hydroxide ~1-2 hours at 55°C Acrylonitrile
MethylThiophenol/TriethylamineSeveral hoursFoul-smelling and toxic thiophenol derivatives
AllylPd(0) catalyst1-2 hoursAllyl-scavenger adducts

Table 2: Comparison of deprotection conditions for common phosphate protecting groups.

The use of concentrated ammonium hydroxide for deprotection is a significant advantage over the historical use of thiophenol required for the removal of the methyl group, which is a toxic and malodorous reagent.[4] While the deprotection of the beta-cyanoethyl group generates acrylonitrile, a potential Michael acceptor that can react with nucleobases, this side reaction can be effectively mitigated.[5]

Mitigating Side Reactions: The Cyanoethylation Challenge

The primary side reaction of concern when using the beta-cyanoethyl protecting group is the potential for cyanoethylation of the nucleobases, particularly the N3 position of thymine, by the acrylonitrile byproduct generated during deprotection.[5] However, this is a well-understood phenomenon, and several effective strategies have been developed to minimize its occurrence.

One common approach is to perform the deprotection of the phosphate groups while the oligonucleotide is still attached to the solid support, followed by washing to remove the acrylonitrile before cleaving the oligonucleotide from the support.[6] Alternatively, scavengers such as triethylamine or diethylamine can be added to the deprotection solution to react with and neutralize the acrylonitrile.[5] The use of gaseous ammonia for deprotection has also been shown to reduce the incidence of cyanoethylation.[7]

Experimental Protocols

To provide a practical context for the advantages of the beta-cyanoethyl protecting group, detailed protocols for the key steps of solid-phase oligonucleotide synthesis are outlined below.

I. Solid-Phase Oligonucleotide Synthesis Cycle

This cycle is repeated for each nucleotide addition.

1. Detritylation (Deblocking):

  • Objective: To remove the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside, exposing the 5'-hydroxyl group for the next coupling reaction.[8]

  • Reagent: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM).[7]

  • Procedure:

    • Pass the TCA solution through the synthesis column for 60-90 seconds.

    • Wash the column thoroughly with anhydrous acetonitrile to remove the acid and the cleaved DMT cation.

  • Monitoring: The orange color of the DMT cation can be quantified spectrophotometrically to monitor coupling efficiency from the previous cycle.[4]

2. Coupling:

  • Objective: To form a phosphite triester linkage between the free 5'-hydroxyl group of the support-bound nucleoside and the incoming phosphoramidite monomer.

  • Reagents:

    • 0.1 M solution of the appropriate beta-cyanoethyl phosphoramidite in anhydrous acetonitrile.

    • 0.45 M solution of an activator, such as 1H-tetrazole, in anhydrous acetonitrile.[9]

  • Procedure:

    • Simultaneously deliver the phosphoramidite and activator solutions to the synthesis column.

    • Allow the reaction to proceed for 30-180 seconds, depending on the synthesizer and scale.

    • Wash the column with anhydrous acetonitrile.

3. Capping:

  • Objective: To block any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutations in subsequent cycles.[10]

  • Reagents:

    • Capping Reagent A: Acetic anhydride in tetrahydrofuran (THF)/pyridine.[3]

    • Capping Reagent B: 16% 1-Methylimidazole in THF.[10]

  • Procedure:

    • Deliver a mixture of Capping Reagents A and B to the synthesis column.

    • Allow the reaction to proceed for 30-60 seconds.

    • Wash the column with anhydrous acetonitrile.

4. Oxidation:

  • Objective: To convert the unstable phosphite triester linkage to a stable phosphate triester.[3]

  • Reagent: 0.02 M Iodine in THF/water/pyridine.[7]

  • Procedure:

    • Deliver the iodine solution to the synthesis column.

    • Allow the reaction to proceed for 30-60 seconds.

    • Wash the column with anhydrous acetonitrile.

II. Cleavage and Deprotection
  • Objective: To cleave the synthesized oligonucleotide from the solid support and remove all remaining protecting groups from the nucleobases and the phosphate backbone.

  • Reagent: Concentrated ammonium hydroxide (28-30%).[4]

  • Procedure:

    • Treat the solid support with concentrated ammonium hydroxide at room temperature for 1-2 hours to cleave the oligonucleotide from the support.

    • Transfer the ammonium hydroxide solution containing the oligonucleotide to a sealed vial.

    • Heat the vial at 55°C for 8-12 hours to remove the protecting groups from the nucleobases and the beta-cyanoethyl groups from the phosphates.

    • Cool the vial and evaporate the ammonium hydroxide to obtain the crude oligonucleotide.

III. Analysis of Oligonucleotide Purity by HPLC
  • Objective: To assess the purity of the synthesized oligonucleotide and identify any truncated or modified species.

  • Method: Ion-pair reversed-phase high-performance liquid chromatography (IP-RP-HPLC) is a common method for oligonucleotide analysis.

  • Typical Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA) in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from a low percentage of B to a higher percentage of B is used to elute the oligonucleotides. For example, 5% to 50% B over 30 minutes.[11]

    • Detection: UV absorbance at 260 nm.

  • Peak Interpretation: The full-length product is typically the major peak with the longest retention time. Shorter, "failure" sequences (shortmers) will elute earlier. The integration of the peak areas provides a quantitative measure of purity.

Visualizing the Process

To further clarify the chemical transformations involved, the following diagrams illustrate the key workflows and reactions.

Oligonucleotide_Synthesis_Cycle cluster_synthesis Solid-Phase Synthesis Cycle Detritylation 1. Detritylation (DMT Removal) Coupling 2. Coupling (Phosphoramidite Addition) Detritylation->Coupling Exposed 5'-OH Capping 3. Capping (Acetylation) Coupling->Capping Phosphite Triester Formation Oxidation 4. Oxidation (Iodine Treatment) Capping->Oxidation Block Unreacted Sites Oxidation->Detritylation Next Cycle

Oligonucleotide Synthesis Cycle Workflow

Deprotection_Mechanism cluster_reaction Beta-Cyanoethyl Deprotection (β-Elimination) Protected Protected Phosphate (Beta-Cyanoethyl Group) TransitionState Transition State Protected->TransitionState Base Base (e.g., OH⁻ from NH₄OH) Base->TransitionState Proton Abstraction Deprotected Deprotected Phosphate TransitionState->Deprotected Acrylonitrile Acrylonitrile (Byproduct) TransitionState->Acrylonitrile

Mechanism of Beta-Cyanoethyl Deprotection

Deprotection_Comparison cluster_beta_ce Beta-Cyanoethyl cluster_methyl Methyl BetaCE_Protected Protected Oligo (CE) BetaCE_Deprotection Ammonium Hydroxide BetaCE_Protected->BetaCE_Deprotection BetaCE_Product Deprotected Oligo + Acrylonitrile BetaCE_Deprotection->BetaCE_Product Methyl_Protected Protected Oligo (Methyl) Methyl_Deprotection Thiophenol Methyl_Protected->Methyl_Deprotection Methyl_Product Deprotected Oligo + Methyl-Thiophenol Adduct Methyl_Deprotection->Methyl_Product

References

Validating beta-Cyanoethyl Phosphorodichloridite Purity: A Comparative Guide to ³¹P NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in oligonucleotide synthesis, ensuring the purity of key reagents is paramount. Beta-cyanoethyl phosphorodichloridite is a critical building block, and its purity directly impacts the yield and quality of the final oligonucleotide product. Among the analytical techniques available, ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy stands out as a powerful and direct method for assessing the purity of this organophosphorus compound. This guide provides a comparative analysis of ³¹P NMR for the validation of this compound purity, supported by experimental data and detailed protocols.

The Power of ³¹P NMR in Purity Assessment

Phosphorus-31 is a 100% naturally abundant, spin-1/2 nucleus, making ³¹P NMR a highly sensitive and quantitative technique. The chemical shift of the phosphorus nucleus is exquisitely sensitive to its local electronic environment, providing a distinct fingerprint for different phosphorus-containing species. This allows for the unambiguous identification and quantification of the desired product and any phosphorus-containing impurities in a single, non-destructive measurement.

Alternative methods for purity analysis, such as gas chromatography (GC) or high-performance liquid chromatography (HPLC), can also be employed. However, these methods often require derivatization, can be more time-consuming, and may not provide as clear a distinction between closely related phosphorus-containing side products. ³¹P NMR, on the other hand, offers a direct and comprehensive snapshot of all phosphorus species in the sample.

Comparative Data of ³¹P NMR Chemical Shifts

The ³¹P NMR spectrum of a this compound sample will ideally show a single sharp peak corresponding to the pure compound. However, the synthesis of this reagent can lead to the formation of several impurities. The table below summarizes the expected ³¹P NMR chemical shifts for this compound and its potential impurities.

CompoundStructure³¹P NMR Chemical Shift (δ, ppm)Notes
This compound NCCH₂CH₂OPCl₂ ~178 The expected chemical shift for the desired product. The precise shift can vary slightly depending on the solvent and concentration.
Phosphorus TrichloridePCl₃~220A common starting material that may be present if the reaction has not gone to completion. Its signal appears significantly downfield from the product.
Bis(beta-cyanoethyl) Phosphorochloridite(NCCH₂CH₂O)₂PCl~175A potential byproduct formed by the reaction of two equivalents of 2-cyanoethanol with PCl₃. Its chemical shift is very close to the desired product and may require high-resolution instrumentation to resolve.
Tris(beta-cyanoethyl) Phosphite(NCCH₂CH₂O)₃P~139Formed from the reaction of three equivalents of 2-cyanoethanol with PCl₃. This impurity appears upfield from the desired product.
Beta-cyanoethyl Phosphate(NCCH₂CH₂O)PO(OH)₂ and its esters/salts0 - 5Oxidation and hydrolysis product. These species appear in the typical phosphate region, significantly upfield from the P(III) compounds.
Pyrophosphate Species(NCCH₂CH₂O)₂(OH)P(O)-O-P(O)(OH)(OCH₂CH₂CN)-5 to -15Formed from the condensation of phosphate species. These signals appear even further upfield.

Note: Chemical shifts are referenced to 85% H₃PO₄ as an external standard (δ = 0 ppm). The exact chemical shifts can be influenced by solvent, concentration, and temperature.

Experimental Protocol for ³¹P NMR Analysis

This section provides a detailed methodology for acquiring high-quality quantitative ³¹P NMR spectra for the purity assessment of this compound.

1. Sample Preparation:

  • Solvent: Use a dry, aprotic deuterated solvent such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂). The absence of exchangeable protons is crucial to prevent side reactions with the phosphorus chlorides.

  • Concentration: Prepare a solution of approximately 50-100 mg of the this compound sample in 0.5-0.7 mL of the deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard (for quantification): For accurate quantification, a suitable internal standard with a known concentration and a ³¹P signal that does not overlap with the analyte or impurity signals should be added. Triphenyl phosphate (TPP, δ ≈ -17 ppm) or a sealed capillary containing a known concentration of phosphonoacetic acid (PAA) can be used.

2. NMR Spectrometer Parameters:

  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better spectral dispersion and sensitivity.

  • Nucleus: ³¹P

  • Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgig on Bruker instruments) is typically used for routine analysis. For accurate quantification, an inverse-gated decoupling sequence should be employed to suppress the Nuclear Overhauser Effect (NOE).

  • Acquisition Parameters:

    • Pulse Width (P1): Calibrated 90° pulse for ³¹P.

    • Relaxation Delay (D1): A sufficiently long relaxation delay is critical for accurate quantification. It should be at least 5 times the longest T₁ (spin-lattice relaxation time) of any phosphorus nucleus in the sample. A conservative D1 of 30-60 seconds is recommended.

    • Acquisition Time (AT): Typically 1-2 seconds.

    • Number of Scans (NS): Depending on the sample concentration, 16 to 128 scans are usually sufficient to obtain a good signal-to-noise ratio.

    • Spectral Width (SW): A spectral width of at least 250 ppm, centered around 100 ppm, should be sufficient to cover the expected chemical shift range of the product and all potential impurities.

3. Data Processing and Analysis:

  • Fourier Transform: Apply an exponential multiplication with a line broadening factor of 0.5-1.0 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing and Baseline Correction: Carefully phase the spectrum and perform a baseline correction to ensure accurate integration.

  • Referencing: Reference the spectrum to the external 85% H₃PO₄ standard at 0 ppm.

  • Integration: Integrate the signals corresponding to the main product and all identified impurities. The purity can be calculated as the percentage of the integral of the main product relative to the sum of the integrals of all phosphorus-containing species.

Workflow for Purity Validation

The following diagram illustrates the logical workflow for the validation of this compound purity using ³¹P NMR.

Purity_Validation_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition NMR Data Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting Sample Beta-Cyanoethyl Phosphorodichloridite Sample Mix Prepare NMR Sample Sample->Mix Solvent Dry Deuterated Solvent (e.g., CDCl3) Solvent->Mix Standard Internal Standard (Optional for Quantification) Standard->Mix Acquire Acquire ³¹P NMR Spectrum Mix->Acquire Process Process Spectrum (FT, Phasing, Baseline) Acquire->Process Identify Identify Peaks (Product & Impurities) Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate Purity Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: Workflow for this compound purity validation by ³¹P NMR.

Conclusion

³¹P NMR spectroscopy is an indispensable tool for the quality control of this compound. Its ability to provide a direct, quantitative measure of the target compound and its phosphorus-containing impurities in a single experiment makes it a highly efficient and reliable method. By following a standardized experimental protocol and utilizing the comparative chemical shift data provided, researchers can confidently validate the purity of this critical reagent, ensuring the successful synthesis of high-quality oligonucleotides for their research and development endeavors.

HPLC methods for assessing the purity of oligonucleotides made with beta-Cyanoethyl phosphorodichloridite

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to HPLC Methods for Purity Analysis of Synthetic Oligonucleotides

The chemical synthesis of oligonucleotides using beta-cyanoethyl phosphoramidite chemistry is a robust process, yet it inherently produces a mixture of the desired full-length oligonucleotide (n) and various impurities. These impurities primarily include failure sequences, such as shortmers (n-1, n-2) and longmers (n+1), as well as products with incomplete deprotection or modified bases.[1][2] Accurate and reliable analytical methods are therefore crucial to ensure the purity and quality of synthetic oligonucleotides for research, diagnostic, and therapeutic applications.[3][4][5]

High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of these synthetic products. The two most prevalent HPLC techniques employed for this purpose are Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and Anion-Exchange HPLC (AEX-HPLC).[1][2][6][7] This guide provides a detailed comparison of these methods, including their underlying principles, experimental protocols, and performance characteristics, to assist researchers in selecting the optimal strategy for their specific analytical needs.

Comparative Analysis of HPLC Methods

The selection between IP-RP-HPLC and AEX-HPLC depends on several factors, including the length of the oligonucleotide, the presence of secondary structures, and the need for mass spectrometry (MS) compatibility.[1]

FeatureIon-Pair Reversed-Phase HPLC (IP-RP-HPLC)Anion-Exchange HPLC (AEX-HPLC)
Separation Principle Separates based on hydrophobicity. An ion-pairing agent neutralizes the negative charges on the oligonucleotide backbone, allowing it to interact with the hydrophobic stationary phase.[2][8]Separates based on net negative charge. The polyanionic oligonucleotide backbone interacts with a positively charged stationary phase. Elution is achieved with an increasing salt gradient.[2][9]
Typical Stationary Phase C8 or C18 alkyl-silica or polymeric (e.g., polystyrene-divinylbenzene) particles.[10][11]Quaternary ammonium functionalized polymeric resin.[3]
Mobile Phase Acetonitrile or methanol gradient with an aqueous buffer containing an ion-pairing agent (e.g., TEAA, TEA/HFIP, HAA).[8][10]Aqueous buffer with a salt gradient (e.g., NaCl, NaClO₄, NaBr) at a controlled pH.[2]
Resolution Excellent for oligonucleotides up to ~50 bases, can be extended to 80 bases. Good at resolving n-1 failure sequences from the full-length product.Excellent for oligonucleotides up to ~40 bases. Highly effective at separating sequences based on the number of phosphate groups.[9]
Key Advantages - High resolving power.[1] - Compatible with Mass Spectrometry (MS) when using volatile ion-pairing agents like TEA/HFIP.[1][3][8] - Can separate DMT-on from DMT-off sequences.- Excellent for oligonucleotides with significant secondary structure (e.g., high GC content) as high pH mobile phases can be used for denaturation.[9] - Tolerant to high pH conditions.[3][9]
Key Limitations - Resolution may decrease for longer oligonucleotides. - Secondary structures can cause peak broadening, often requiring elevated temperatures (60-80°C) for analysis.[10][12]- Generally not compatible with MS due to the high concentrations of non-volatile salts in the mobile phase.[1][3] - Resolution may be lower for oligonucleotides of the same length with different sequences.

Experimental Protocols

Detailed methodologies are critical for reproducible and accurate purity analysis. Below are representative protocols for both IP-RP-HPLC and AEX-HPLC.

Protocol 1: Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This method is highly effective for the routine analysis of synthetic oligonucleotides and is amenable to MS detection for impurity identification.

1. Sample Preparation:

  • Dissolve the oligonucleotide sample in nuclease-free water to a concentration of approximately 20 µM.[11]

  • If the sample contains non-volatile buffers (e.g., from a previous purification step), it must be desalted prior to analysis, especially for MS applications.[11]

2. HPLC Conditions:

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.7 µm particle size).[12]

  • Mobile Phase A: 15 mM Triethylamine (TEA) and 400 mM Hexafluoroisopropanol (HFIP) in water.[12]

  • Mobile Phase B: 15 mM TEA and 400 mM HFIP in methanol.[1]

  • Flow Rate: 0.2 - 0.4 mL/min.[12]

  • Column Temperature: 60°C (may be increased to 80-90°C for sequences with strong secondary structures).[10][12]

  • Detection: UV at 260 nm.

  • Gradient:

    • Start with a scouting gradient, for example, 20-40% Mobile Phase B over 20 minutes.

    • Optimize the gradient slope to achieve the desired resolution between the main peak and impurities. Shallower gradients improve resolution but increase analysis time.[8][12]

3. Data Analysis:

  • Integrate the peak areas of the full-length product and all impurity peaks.

  • Calculate purity as the percentage of the area of the main peak relative to the total area of all peaks.

Protocol 2: Anion-Exchange HPLC (AEX-HPLC)

This method is particularly useful for purifying oligonucleotides and for analyzing sequences prone to forming secondary structures.

1. Sample Preparation:

  • Dissolve the oligonucleotide sample in a low-salt buffer or nuclease-free water.

2. HPLC Conditions:

  • Column: Anion-exchange column with a polymeric stationary phase (e.g., Thermo Scientific DNAPac PA200).[3]

  • Mobile Phase A: 20 mM Tris buffer, pH 8.0.

  • Mobile Phase B: 20 mM Tris buffer with 1.0 M NaCl, pH 8.0.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient or slightly elevated (e.g., 30°C).

  • Detection: UV at 260 nm.

  • Gradient:

    • 0-2 min: 20% B

    • 2-17 min: 20-70% B (linear gradient)

    • 17-20 min: 70-100% B

    • 20-25 min: 100% B

    • 25-30 min: 20% B (re-equilibration)

3. Data Analysis:

  • The elution order is based on charge, with shorter (less charged) failure sequences eluting before the longer (more charged) full-length product.[9]

  • Calculate purity by comparing the area of the main product peak to the total peak area.

Visualized Workflows

Diagrams created using Graphviz illustrate the logical flow of oligonucleotide synthesis, purification, and analysis.

cluster_synthesis Oligonucleotide Synthesis cluster_analysis Purity Assessment start Phosphoramidite Chemistry synthesis Solid-Phase Synthesis start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage crude Crude Oligonucleotide Product cleavage->crude hplc HPLC Analysis crude->hplc iprp IP-RP-HPLC hplc->iprp Hydrophobicity aex AEX-HPLC hplc->aex Charge ms Mass Spectrometry (Optional) iprp->ms data Data Analysis & Purity Calculation iprp->data aex->data

Caption: Overall workflow from synthesis to HPLC purity analysis.

cluster_iprp IP-RP-HPLC Workflow sample 1. Dissolve Oligo in Water/Volatile Buffer injection 2. Inject onto C18 Column (Heated to 60°C) sample->injection separation 3. Elute with Acetonitrile/Methanol Gradient containing Ion-Pair Agent (e.g., TEA/HFIP) injection->separation detection 4. UV Detection (260 nm) & Optional MS separation->detection analysis 5. Calculate Purity based on Peak Area detection->analysis

Caption: Step-by-step workflow for IP-RP-HPLC analysis.

cluster_aex AEX-HPLC Workflow sample_aex 1. Dissolve Oligo in Low-Salt Buffer injection_aex 2. Inject onto Anion- Exchange Column sample_aex->injection_aex separation_aex 3. Elute with Increasing Salt Gradient (e.g., NaCl) at High pH injection_aex->separation_aex detection_aex 4. UV Detection (260 nm) separation_aex->detection_aex analysis_aex 5. Calculate Purity based on Peak Area detection_aex->analysis_aex

Caption: Step-by-step workflow for AEX-HPLC analysis.

References

A Comparative Guide to Phosphate Protecting Groups in Oligonucleotide Synthesis: Fidelity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the fidelity of oligonucleotide synthesis is paramount. The choice of the phosphate protecting group during phosphoramidite chemistry is a critical determinant of the final product's purity and yield. This guide provides an objective comparison of the industry-standard β-cyanoethyl group with alternative protecting groups, supported by experimental data and detailed protocols for validation.

The β-cyanoethyl (CE) group has long been the gold standard for phosphate protection in automated oligonucleotide synthesis, prized for its high coupling efficiencies and straightforward deprotection.[1] However, the pursuit of even higher fidelity and the need for milder deprotection conditions for sensitive modifications have driven the exploration of alternative protecting groups. This guide evaluates the performance of the β-cyanoethyl group against key alternatives, focusing on coupling efficiency, potential side reactions, and deprotection protocols.

Performance Comparison of Phosphate Protecting Groups

The selection of a phosphate protecting group directly impacts the efficiency of the coupling reaction and the potential for side-product formation. The following table summarizes the performance characteristics of the β-cyanoethyl group and its primary alternatives.

Protecting GroupTypical Coupling EfficiencyKey AdvantagesPotential Side Reactions/DisadvantagesDeprotection Conditions
β-Cyanoethyl (CE) >99%[1]Industry standard, high coupling efficiency, rapid and efficient deprotection.Cyanoethylation of nucleobases (primarily thymine) during deprotection.[2]Concentrated ammonia solution.[3]
Methyl (Me) HighSimple structure.Methylation of thymidine, leading to N3-methylthymidine formation; slower deprotection.Thiophenol.
Allyl Comparable to β-cyanoethyl[4]Removable under neutral conditions using Pd(0) catalysts, orthogonal to standard deprotection.[4][5][6][7][8]Requires a specific palladium-catalyzed deprotection step.[6]Pd(0) complex (e.g., Pd(PPh₃)₄).[6]
2-(4-nitrophenyl)ethyl (NPE) HighOffers an alternative deprotection pathway.[9]Can be used for both phosphate and nucleobase protection.[9]Strong base (e.g., DBU).[10]
4-[N-Methyl-N-(2,2,2-trifluoroacetyl)amino]butyl Efficient[11]Designed to avoid the formation of acrylonitrile upon deprotection.[11]More complex starting material required for its synthesis.Concentrated ammonium hydroxide.[11]

Experimental Protocols for Synthesis Fidelity Validation

Validating the fidelity of oligonucleotide synthesis is crucial for ensuring the quality of the final product. The following are key experimental protocols used to assess coupling efficiency and identify side products.

Protocol 1: Real-Time Monitoring of Coupling Efficiency via Trityl Cation Assay

Objective: To determine the stepwise coupling efficiency of each nucleotide addition during solid-phase oligonucleotide synthesis.

Methodology:

  • Synthesizer Setup: The automated DNA synthesizer is equipped with an in-line spectrophotometer to measure the absorbance of the detritylation solution.

  • Detritylation: At the beginning of each synthesis cycle, the 5'-dimethoxytrityl (DMT) protecting group is removed from the growing oligonucleotide chain by treatment with a dichloroacetic or trichloroacetic acid solution.[12]

  • Absorbance Measurement: The resulting orange-colored trityl cation is released into the solution, and its absorbance is measured at approximately 498 nm.[13]

  • Calculation of Stepwise Efficiency: The intensity of the absorbance is directly proportional to the amount of trityl cation released, which corresponds to the number of successfully coupled nucleotides in the previous cycle. The stepwise coupling efficiency is calculated by comparing the absorbance of the current cycle to the previous one. A consistent and high absorbance reading indicates high coupling efficiency.

Protocol 2: Analysis of Crude Oligonucleotide Purity by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

Objective: To assess the purity of the crude oligonucleotide product after synthesis and identify the presence of truncated sequences (failure sequences) and other impurities.

Methodology:

  • Sample Preparation: The synthesized oligonucleotide is cleaved from the solid support and deprotected. The crude product is then dissolved in a suitable aqueous buffer.

  • HPLC System: A reversed-phase HPLC system with a C8 or C18 column is used.[14]

  • Mobile Phase: A gradient of an ion-pairing agent (e.g., triethylammonium acetate) in water (Mobile Phase A) and acetonitrile (Mobile Phase B) is typically employed.[14][15]

  • Elution: The sample is injected onto the column, and the oligonucleotides are eluted with an increasing gradient of Mobile Phase B.

  • Detection: The elution profile is monitored by UV absorbance at 260 nm.[16]

  • Data Analysis: The full-length oligonucleotide product is typically the most retained (longest retention time) major peak. Shorter, failure sequences and other impurities will elute earlier. The relative peak areas are used to estimate the purity of the crude product. The presence of significant early-eluting peaks indicates lower coupling efficiency and the formation of side products.[17]

Signaling Pathways and Experimental Workflows

Visualizing the chemical transformations and experimental procedures can aid in understanding the intricacies of oligonucleotide synthesis and its validation.

OligonucleotideSynthesisCycle cluster_synthesis Solid-Phase Oligonucleotide Synthesis Cycle Detritylation 1. Detritylation (DMT group removal) Coupling 2. Coupling (Phosphoramidite addition) Detritylation->Coupling Free 5'-OH Capping 3. Capping (Unreacted 5'-OH blocked) Coupling->Capping Phosphite triester formed Oxidation 4. Oxidation (P(III) to P(V)) Capping->Oxidation Capped failures Oxidation->Detritylation Stable phosphate triester DeprotectionSideReaction cluster_deprotection Deprotection and Potential Side Reaction Oligo_CE Oligonucleotide with β-Cyanoethyl Protection Ammonia Concentrated Ammonia Oligo_CE->Ammonia β-elimination Deprotected_Oligo Deprotected Oligonucleotide Ammonia->Deprotected_Oligo Acrylonitrile Acrylonitrile (byproduct) Ammonia->Acrylonitrile Thymine Thymine Residue Acrylonitrile->Thymine Michael Addition Cyanoethylated_T N3-Cyanoethylated Thymine (Side Product) Thymine->Cyanoethylated_T FidelityValidationWorkflow cluster_workflow Synthesis Fidelity Validation Workflow Synthesis Oligonucleotide Synthesis Trityl_Assay Trityl Cation Assay (Real-time) Synthesis->Trityl_Assay During Synthesis Cleavage_Deprotection Cleavage and Deprotection Synthesis->Cleavage_Deprotection Post Synthesis RP_HPLC RP-HPLC Analysis Cleavage_Deprotection->RP_HPLC Purity_Assessment Purity Assessment (Full-length vs. Truncated) RP_HPLC->Purity_Assessment

References

The Economic Equation of Oligonucleotide Synthesis: A Cost-Benefit Analysis of Beta-Cyanoethyl Phosphitylating Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the large-scale synthesis of oligonucleotides, the choice of phosphitylating agent is a critical decision that significantly impacts cost, efficiency, and the final product's purity. This guide provides an objective comparison of the traditional beta-Cyanoethyl phosphorodichloridite and the widely used alternative, 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite, with supporting data and experimental context. A broader look at the alternative H-phosphonate chemistry is also included to provide a comprehensive overview of the landscape.

The beta-cyanoethyl protecting group is the industry standard for the phosphate backbone in solid-phase oligonucleotide synthesis due to its reliability and compatibility with automated DNA/RNA synthesizers. The key step of introducing this protected phosphorus moiety onto a nucleoside is achieved through a process called phosphitylation. The choice of the phosphitylating agent for this reaction is a pivotal factor in the overall cost-effectiveness and efficiency of large-scale oligonucleotide production.

At the Crossroads of Phosphitylation: Dichloridite vs. Diamidite

The two primary reagents for introducing the beta-cyanoethyl protected phosphite are this compound and 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite (often referred to as the "bis-amidite" or "bis-reagent"). Each presents a distinct profile of advantages and disadvantages in a large-scale manufacturing environment.

ParameterThis compound2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamiditeH-Phosphonate Chemistry
Reagent Cost Generally lower initial cost.Higher initial cost.Monomer costs can be competitive, but overall reagent costs may vary.
Reaction Stoichiometry Typically requires a base to scavenge HCl byproduct.Does not produce an acidic byproduct, simplifying the reaction mixture.Uses an activating agent, and oxidation is performed at the end of the synthesis.
Reaction Speed Can be very rapid.Generally fast and efficient.Coupling step is typically fast.
Byproducts Produces hydrochloric acid, which must be neutralized.Produces a neutral diisopropylamine salt of the activator.Fewer byproducts during the coupling cycles.
Purification of Monomer May require more rigorous purification to remove byproducts.Often results in cleaner reactions and simpler purification.Monomers are generally stable and can be purified readily.
Yield of Monomer Can be high, but may be impacted by side reactions.Typically provides high and consistent yields.[1][2]High yields are achievable.
Stability of Monomer Resulting chlorophosphoramidite is highly reactive and moisture-sensitive.Resulting phosphoramidites are generally more stable and easier to handle.H-phosphonate monomers are known for their good stability in solution.[3]
Safety Concerns Highly corrosive and reacts violently with water.Flammable and can cause skin and eye irritation.[4]Reagents are generally considered less hazardous than phosphorodichloridites.

Delving into the Methodologies: Experimental Protocols

Phosphitylation using this compound

The reaction of a protected nucleoside with this compound is typically carried out in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or collidine, to neutralize the hydrochloric acid byproduct.

Illustrative Protocol: A solution of the 5'-O-DMT protected nucleoside in anhydrous dichloromethane is cooled to 0°C under an inert atmosphere. To this solution is added a slight excess of this compound, followed by the dropwise addition of DIPEA. The reaction is stirred at 0°C and monitored by TLC or ³¹P NMR. Upon completion, the reaction mixture is quenched, and the resulting N,N-diisopropylamino phosphoramidite is purified, often by silica gel chromatography.[5]

Phosphitylation using 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite

This method involves the activation of the phosphorodiamidite with a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), which then reacts with the free hydroxyl group of the protected nucleoside.

Illustrative Protocol: The 5'-O-DMT protected nucleoside and 2-Cyanoethyl N,N,N',N'-tetraisopropylphosphorodiamidite are dissolved in anhydrous acetonitrile. An activator solution (e.g., 0.45 M tetrazole in acetonitrile) is then added, and the reaction is stirred at room temperature under an inert atmosphere. The progress of the reaction is monitored by HPLC or ³¹P NMR. Upon completion, the reaction is worked up, and the desired nucleoside phosphoramidite is isolated, typically by precipitation or chromatography.

Visualizing the Workflow: From Reagent to Oligonucleotide

The following diagram illustrates the key decision points and workflows in large-scale oligonucleotide synthesis, highlighting the role of the phosphitylating agent.

OligoSynthesisWorkflow cluster_synthesis_strategy Synthesis Strategy cluster_phosphitylation Phosphitylation Reagent Choice cluster_synthesis_cycle Automated Solid-Phase Synthesis Phosphoramidite Phosphoramidite Chemistry Dichloridite beta-Cyanoethyl phosphorodichloridite Phosphoramidite->Dichloridite Traditional Route Diamidite 2-Cyanoethyl N,N,N',N'- tetraisopropylphosphorodiamidite Phosphoramidite->Diamidite Common Alternative H_Phosphonate H-Phosphonate Chemistry Coupling Coupling H_Phosphonate->Coupling Alternative Cycle Dichloridite->Coupling Diamidite->Coupling Capping Capping Coupling->Capping Oxidation Oxidation Capping->Oxidation Deblocking Deblocking Oxidation->Deblocking Deblocking->Coupling Final_Oligo Purified Oligonucleotide Deblocking->Final_Oligo Final Cleavage & Deprotection

References

Safety Operating Guide

Navigating the Safe Disposal of beta-Cyanoethyl Phosphorodichloridite: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of reactive chemical reagents like beta-Cyanoethyl phosphorodichloridite are paramount for ensuring laboratory safety and environmental compliance. This guide provides a comprehensive, step-by-step protocol for the safe disposal of this compound, minimizing risks and establishing a clear operational workflow.

Immediate Safety and Handling Precautions:

This compound is a hazardous chemical that is fatal if swallowed or in contact with skin, and toxic if inhaled. It causes severe skin burns and eye damage and reacts violently with water.[1][2] Therefore, strict adherence to safety protocols is essential. Always handle this substance in a well-ventilated area, such as a fume hood, and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.

Quantitative Safety Data Summary

For quick reference, the following table summarizes key safety and handling information for this compound and related compounds.

ParameterValueSource
GHS Hazard Classifications Acute Toxicity, Oral (Category 2); Acute Toxicity, Inhalation (Category 3); Acute Toxicity, Dermal (Category 1); Skin Corrosion/Irritation; Serious Eye Damage
Hazard Statements H300 + H310 (Fatal if swallowed or in contact with skin); H331 (Toxic if inhaled); H314 (Causes severe skin burns and eye damage)
Incompatible Materials Strong oxidizing agents, Strong bases, Alcohols, Water[1]
Disposal Recommendation Dispose of contents/container to an approved waste disposal plant.[1][2]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended procedure for the safe disposal of this compound. This process is designed to mitigate the risks associated with its reactivity and toxicity.

1. Personal Protective Equipment (PPE) and Preparation:

  • Before beginning the disposal process, ensure you are wearing the appropriate PPE: chemical-resistant gloves (e.g., nitrile rubber), a lab coat or chemical-resistant apron, and chemical safety goggles with a face shield.[2]

  • Work exclusively within a certified chemical fume hood to avoid inhalation of vapors.

  • Have spill control materials, such as absorbent pads or sand, readily available.

2. Waste Identification and Segregation:

  • All waste containing this compound must be classified as hazardous waste.

  • Clearly label a dedicated, leak-proof, and compatible waste container with "Hazardous Waste," the full chemical name "this compound," and the relevant hazard pictograms (e.g., skull and crossbones, corrosion).

  • Do not mix this waste with other chemical waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

3. Neutralization of Small Residual Amounts (for trained personnel only):

  • This step should only be performed by personnel experienced in handling reactive chemicals and with prior approval from their EHS department.

  • Slowly and cautiously add the residual this compound to a large volume of a stirred, cooled (ice bath) solution of sodium bicarbonate or a similar weak base. The reaction can be vigorous and may release toxic gases. Perform this in a fume hood.

  • Monitor the reaction for signs of completion (e.g., cessation of gas evolution).

  • The resulting neutralized solution should be collected as hazardous waste.

4. Containerization of Waste:

  • Collect all this compound waste, including any contaminated materials (e.g., pipette tips, absorbent pads), in the designated hazardous waste container.

  • Keep the container tightly closed when not in use and store it in a cool, dry, and well-ventilated area, away from incompatible materials.

5. Disposal of Empty Containers:

  • Empty containers that held this compound must be treated as hazardous waste as they will retain residue.

  • Triple-rinse the empty container with a suitable inert solvent (e.g., anhydrous acetonitrile) in a fume hood.

  • Collect the rinsate as hazardous waste in the designated container.

  • After triple-rinsing, the container can be decontaminated according to your institution's procedures and disposed of appropriately.

6. Arranging for Final Disposal:

  • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to arrange for the pickup and proper disposal of the collected waste.[3]

  • Provide them with a complete and accurate description of the waste, including its chemical composition and hazards.

Disposal Workflow

The following diagram illustrates the logical flow of the disposal process for this compound.

DisposalWorkflow cluster_prep Preparation cluster_handling Waste Handling cluster_final Final Disposal PPE Don Appropriate PPE Workstation Prepare Fume Hood Workstation PPE->Workstation Segregate Identify & Segregate Waste Workstation->Segregate Neutralize Neutralize Residuals (if applicable) Segregate->Neutralize Trained Personnel Only Containerize Containerize All Waste Segregate->Containerize Neutralize->Containerize Empty Decontaminate Empty Containers Containerize->Empty Arrange Arrange for Professional Disposal Empty->Arrange Complete Disposal Complete Arrange->Complete

Caption: Disposal workflow for this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe and responsible management of this compound waste, fostering a secure working environment and maintaining regulatory compliance.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.